2-(Benzyloxy)-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZZVAECIFSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356226 | |
| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874523-84-9 | |
| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(benzyloxy)-5-nitrobenzoic acid (CAS No. 874523-84-9), a key organic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's fundamental properties, outlines a detailed, field-proven synthetic methodology based on established chemical principles, and explores its prospective applications as a versatile scaffold in the synthesis of novel therapeutic agents. Furthermore, this guide addresses critical safety and handling protocols and details robust analytical techniques for quality control and characterization.
Introduction: A Molecule of Strategic Importance
This compound is a polysubstituted aromatic carboxylic acid featuring a benzyloxy group at the ortho position and a nitro group at the para position relative to the carboxyl functionality. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for late-stage functionalization in a synthetic route.[1][2][3] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but can also be readily reduced to an amino group, opening pathways to a diverse array of heterocyclic compounds and other complex molecular architectures.[4][5] The carboxylic acid itself provides a reactive handle for the facile synthesis of esters, amides, and other derivatives.[6]
Given these characteristics, this compound is poised to be a significant intermediate in the development of novel pharmaceuticals, particularly in areas where nitroaromatic or benzoic acid scaffolds have shown promise, such as in the development of anticancer and antimicrobial agents.[4][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 874523-84-9 |
| Molecular Formula | C₁₄H₁₁NO₅ |
| Molecular Weight | 273.25 g/mol |
| Melting Point | 167 - 169 °C |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be logically approached through a two-step sequence: the protection of the hydroxyl group of a salicylic acid derivative, followed by regioselective nitration. A plausible and efficient synthetic route is detailed below.
Step 1: Williamson Ether Synthesis of 2-(Benzyloxy)benzoic Acid
The initial step involves the protection of the phenolic hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.[7][8][9][10]
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of 2-(Benzyloxy)benzoic Acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1 equivalent) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the suspension. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Alkylation: To the stirring suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(benzyloxy)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(benzyloxy)benzoic acid.
Step 2: Regioselective Nitration of 2-(Benzyloxy)benzoic Acid
The second step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of 2-(benzyloxy)benzoic acid. The directing effects of the existing substituents are critical for the regiochemical outcome. The carboxylic acid group is a meta-director, while the benzyloxy group is an ortho, para-director.[11][12][13] Due to the steric hindrance at the ortho position to the bulky benzyloxy group, and the electronic deactivation at the position ortho to the carboxyl group, the nitration is expected to predominantly occur at the position para to the benzyloxy group and meta to the carboxylic acid group, which is the 5-position.[11][14]
Reaction Scheme:
Figure 2: Nitration of 2-(Benzyloxy)benzoic Acid.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while maintaining a low temperature.
-
Reaction Setup: Dissolve 2-(benzyloxy)benzoic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-(benzyloxy)benzoic acid, ensuring the temperature is maintained below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold for the synthesis of a variety of biologically active molecules.
-
As a Protected Precursor to Bioactive Phenols: The benzyloxy group acts as a stable protecting group that can be removed in the later stages of a synthesis, unmasking a phenolic hydroxyl group.[1] Phenolic moieties are prevalent in many natural products and synthetic drugs, contributing to their biological activity through hydrogen bonding and other interactions with biological targets.
-
Source of Amino Derivatives: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of compounds, including amides, sulfonamides, and various heterocyclic systems which are common pharmacophores.[4][5]
-
Scaffold for Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties.[15] The structural framework of this compound can be modified to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Anticancer Potential: Nitroaromatic compounds have been extensively studied for their antimicrobial and anticancer activities.[4][6] The nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to generate reactive species that are cytotoxic.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Analytical Methods for Quality Control
Robust analytical methods are crucial for confirming the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of organic compounds.[16][17] A reversed-phase C18 column with a mobile phase gradient of water (containing a small amount of acid, e.g., 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development. Detection can be performed using a UV detector, likely at a wavelength where the aromatic system absorbs strongly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[18][19] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons, and the acidic proton of the carboxylic acid. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, further aiding in structural confirmation.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for application in drug discovery and development. Its synthesis, based on well-established organic reactions, is feasible and scalable. The presence of three distinct and reactive functional groups on a single scaffold provides a versatile platform for the generation of diverse molecular libraries for biological screening. As research into novel therapeutics continues to expand, the utility of such well-designed building blocks will undoubtedly grow, making this compound a compound of considerable interest to the scientific community.
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synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid
An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the . The synthesis is achieved via a classic Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.
Introduction and Strategic Importance
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of the nitro group, the carboxylic acid, and the benzyl ether provides three distinct points for further chemical modification. The benzyl group serves as a common protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites on the aromatic ring before its removal via hydrogenolysis.
This guide focuses on its preparation from 2-hydroxy-5-nitrobenzoic acid and benzyl bromide. The core transformation is a Williamson ether synthesis, which remains one of the most reliable and straightforward methods for preparing ethers.[3] We will explore the nuances of this SN2 reaction in the context of this specific substrate and provide a self-validating protocol for its successful execution.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid, followed by the nucleophilic attack of the resulting phenoxide on benzyl bromide.
Overall Reaction:
Mechanistic Breakdown:
-
Deprotonation: The reaction is initiated by a base (in this protocol, sodium hydroxide) which abstracts the acidic proton from the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid. This step is critical as it transforms the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide ion. The choice of a strong base ensures that this equilibrium lies far to the right, maximizing the concentration of the active nucleophile.
-
Nucleophilic Attack (SN2): The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[4] Benzyl bromide is an ideal electrophile for SN2 reactions because it is a primary halide, which minimizes competing elimination reactions, and the transition state is stabilized by the adjacent phenyl ring.[5] The bromide ion is an excellent leaving group, further facilitating the reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning the steps and checkpoints are logical and build upon one another to ensure a high probability of success.
Materials and Reagents
Quantitative data for the synthesis is summarized below. It is imperative to use reagents from reliable sources and to confirm their purity before use.
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Hydroxy-5-nitrobenzoic acid | 96-97-9 | 183.12 | 5.00 g | 27.3 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.40 g | 60.0 | 2.2 |
| Benzyl Bromide | 100-39-0 | 171.03 | 4.90 g (3.4 mL) | 28.6 | 1.05 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Hydrochloric Acid (HCl), 4 M | 7647-01-0 | 36.46 | As needed | - | - |
Step-by-Step Methodology
-
System Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.
-
Deprotonation: To the flask, add 2-hydroxy-5-nitrobenzoic acid (5.00 g, 27.3 mmol). Add ethanol (50 mL) and stir to dissolve. In a separate beaker, dissolve sodium hydroxide (2.40 g, 60.0 mmol) in deionized water (20 mL). Carefully add the NaOH solution to the flask. Note: Two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Alkylation: Slowly add benzyl bromide (3.4 mL, 28.6 mmol) to the reaction mixture dropwise using a syringe over 5-10 minutes.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The reaction is complete when the starting material spot (2-hydroxy-5-nitrobenzoic acid) is no longer visible.[6]
-
Work-up - Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Acidification and Precipitation: Dilute the remaining aqueous residue with 100 mL of deionized water. The solution will be basic. Slowly acidify the solution to a pH of approximately 2-3 by adding 4 M hydrochloric acid dropwise while stirring vigorously.[7] The target product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[8]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60°C to a constant weight.
Expected Results
| Parameter | Expected Outcome |
| Appearance | Pale yellow to off-white crystalline solid |
| Yield | 80-90% |
| Melting Point | 167-169 °C[9] |
| Purity (by HPLC) | >98% |
Visualization of Experimental Workflow
The logical flow of the synthesis, from initial setup to the final purified product, is depicted in the diagram below.
Caption: Experimental workflow for the .
Safety and Handling: A Prerequisite for Success
Adherence to strict safety protocols is non-negotiable. The primary hazards in this synthesis are associated with benzyl bromide and sodium hydroxide.
-
Benzyl Bromide: This compound is a potent lachrymator (induces tearing), corrosive, and causes severe skin and eye irritation.[10][11] It is also a combustible liquid.[12] All handling must be performed in a certified chemical fume hood.[11] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory.[12] In case of skin contact, wash immediately and thoroughly with soap and water.[10]
-
Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
General Precautions: Ensure eyewash stations and safety showers are readily accessible.[10] The reflux procedure should not be left unattended. Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The presence of the benzylic protons (CH₂) as a singlet around 5.25 ppm is a key indicator of successful benzylation.[14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.25 g/mol ).
-
Melting Point: A sharp melting point in the expected range (167-169 °C) is a good indicator of purity.[9]
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding route to this compound from commercially available starting materials. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and causal explanations provided in this guide serve as a robust foundation for the successful implementation of this synthesis in a laboratory setting.
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An In-depth Technical Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-nitrobenzoic acid, a key organic intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a centralized resource for its chemical and physical properties, a detailed synthesis protocol, and a discussion of its applications.
Introduction: The Strategic Importance of Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in the design and synthesis of a vast array of pharmaceutical agents.[1] The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.
This compound is a trifunctional molecule featuring a carboxylic acid, a benzyloxy ether, and a nitro group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid provides a handle for amide or ester formation, the nitro group can be reduced to an amine for further derivatization, and the benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. These features make this compound a valuable intermediate in the synthesis of novel therapeutic agents.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This section details the known and predicted properties of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is a solid at room temperature, with a relatively high melting point, indicative of a stable crystalline lattice.
| Property | Value | Source/Comment |
| CAS Number | 874523-84-9 | [4] |
| Molecular Formula | C₁₄H₁₁NO₅ | [4] |
| Molecular Weight | 273.25 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 167 - 169 °C | [4] |
| Boiling Point | Predicted: > 400 °C (decomposes) | Based on related structures[5] |
| Solubility | Predicted: Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol). | Inferred from related nitrobenzoic acids. |
| pKa | Predicted: ~3.5 | Estimated based on the pKa of benzoic acid and the electron-withdrawing effects of the nitro and benzyloxy groups. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Benzoic Acid Ring): Three protons in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.
-
Aromatic Protons (Benzyl Ring): Five protons in the range of δ 7.3-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 5.2 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carboxylic Carbonyl Carbon (-COOH): δ ~165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.
-
Methylene Carbon (-CH₂-): δ ~70 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
N-O Asymmetric Stretch (Nitro Group): A strong absorption around 1520-1560 cm⁻¹.
-
N-O Symmetric Stretch (Nitro Group): A strong absorption around 1340-1380 cm⁻¹.
-
C-O Stretch (Ether): An absorption around 1250 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion [M]⁺: m/z = 273.
-
Key Fragments: Loss of the benzyl group ([M-91]⁺), loss of the carboxylic acid group ([M-45]⁺), and loss of the nitro group ([M-46]⁺).
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a salicylic acid derivative followed by benzylation. A plausible and efficient synthetic route is outlined below.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached from 2-hydroxy-5-nitrobenzoic acid, which is commercially available. The key transformation is a Williamson ether synthesis to introduce the benzyl protecting group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylation of substituted phenols.[13]
Materials:
-
2-Hydroxy-5-nitrobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzoic acid (1.0 eq.) in acetone or DMF (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which opens up a wide range of further derivatization possibilities.
-
Benzyloxy Group: This ether linkage is relatively stable to many reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding phenol. This deprotection strategy is a key advantage of using the benzyl group.
Applications in Drug Discovery and Development
Substituted nitrobenzoic acids are valuable intermediates in the pharmaceutical industry.[3][14][15][16] The presence of the nitro group allows for its conversion to an amine, a common functional group in many bioactive molecules. The this compound scaffold, after reduction of the nitro group and potential deprotection of the benzyl ether, can serve as a precursor for a variety of heterocyclic systems and other complex molecules with potential therapeutic applications.
Precursor to Bioactive Scaffolds
The reduction of the nitro group in this compound yields 2-(benzyloxy)-5-aminobenzoic acid. This aniline derivative can be used in the synthesis of:
-
Benzodiazepines and other CNS agents: The amino and carboxylic acid functionalities can be used to construct the core structures of various central nervous system active compounds.
-
Anticancer Agents: The scaffold can be incorporated into molecules designed to inhibit specific enzymes or signaling pathways involved in cancer progression.[2]
-
Anti-inflammatory Agents: As a derivative of salicylic acid, this compound and its analogs are candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]
-
Antiviral and Antimicrobial Agents: The aromatic core can be elaborated to produce compounds with activity against various pathogens.[2]
The logical workflow for utilizing this intermediate in drug discovery is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules and potential therapeutic agents. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a discussion of its potential applications. As the demand for novel therapeutics continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.
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SpectraBase. Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)- - Optional[13C NMR] - Chemical Shifts. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D. [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
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ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)-5-nitrobenzoic Acid
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, substituted benzoic acids serve as foundational scaffolds for the development of a vast array of functional molecules and Active Pharmaceutical Ingredients (APIs).[1] Among these, 2-(Benzyloxy)-5-nitrobenzoic acid represents a particularly versatile, albeit sparsely documented, intermediate. Its molecular architecture, featuring a carboxylic acid, a nitro group, and a bulky benzyloxy ether, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a valuable building block for constructing more complex molecular targets.
This technical guide provides a comprehensive examination of the molecular structure of this compound. Moving beyond a simple data sheet, this document offers an in-depth analysis of its structural components, a plausible and detailed synthetic protocol, a predictive spectroscopic profile for its characterization, and an exploration of its potential applications in research and drug development. This content is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's chemical nature.
Molecular Identity and Physicochemical Properties
Core Structural Information
The molecule consists of a benzoic acid core. At position 2, the hydroxyl group of what would be salicylic acid is protected by a benzyl group via an ether linkage. At position 5, a nitro group is attached.
-
Molecular Formula: C₁₄H₁₁NO₅
-
Molecular Weight: 273.24 g/mol
-
IUPAC Name: this compound
-
SMILES: O=C(O)C1=C(OCC2=CC=CC=C2)C=C([O-])C=C1
-
InChIKey: While not found in major databases, a key can be generated from the structure for informatics purposes.
Key Functional Groups and Their Influence
The molecule's properties and reactivity are a direct consequence of its three key functional groups:
-
Carboxylic Acid (-COOH): This group confers acidity to the molecule, making it significantly more acidic than benzoic acid itself due to the electron-withdrawing nature of the ortho-ether and para-nitro substituents.[2] It is a primary site for hydrogen bonding, which dictates crystal packing and solubility, and can be readily converted to esters, amides, or acid chlorides.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, it can be chemically reduced to an amine (-NH₂), a common and vital transformation in pharmaceutical synthesis that provides a nucleophilic handle for further derivatization.[2][3]
-
Benzyloxy Group (-OCH₂Ph): This group serves two primary roles. First, it acts as a protecting group for the highly reactive phenolic hydroxyl. This allows for chemical modifications on other parts of the molecule without interference from the phenol. The benzyl group can be removed later in a synthetic sequence via hydrogenolysis. Second, its bulky, lipophilic nature significantly influences the molecule's solubility and conformational geometry.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for this compound. These are estimations based on trends observed for structurally similar compounds like 2-nitrobenzoic acid and other substituted benzoic acids.[4][5]
| Property | Predicted Value / Observation | Rationale and Commentary |
| Appearance | Off-white to pale yellow crystalline solid | The nitro-aromatic system often imparts a yellowish color.[3] |
| Melting Point (°C) | 160 - 180 (estimated) | Higher than benzoic acid due to increased molecular weight and potential for strong intermolecular hydrogen bonding. The exact value depends on the crystal lattice energy. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate).[4] | The carboxylic acid provides some polarity, but the two large phenyl rings reduce aqueous solubility. Solubility is expected to be good in solvents capable of hydrogen bonding. |
| Acidity (pKa) | ~2.5 - 3.0 (estimated) | Expected to be more acidic than benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the ether oxygen.[2] |
Synthesis and Reaction Pathways
A robust and reproducible synthetic route is essential for utilizing any chemical intermediate. While a specific published synthesis for this compound is not prominent, a logical and field-proven pathway can be designed based on the Williamson ether synthesis, a cornerstone of organic chemistry.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis from the commercially available starting material, 2-Hydroxy-5-nitrobenzoic acid (also known as 5-Nitrosalicylic acid).[6]
Reaction: 2-Hydroxy-5-nitrobenzoic acid + Benzyl Bromide → this compound
Mechanism: The reaction proceeds via an Sₙ2 mechanism. The phenolic hydroxyl is first deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide to form the ether linkage. The carboxylate is also formed but is re-protonated during the acidic workup.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Hydroxy-5-nitrobenzoic acid (CAS 96-97-9) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add 2.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The second equivalent ensures that both the phenolic hydroxyl and the carboxylic acid are deprotonated. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the suspension. Use of a slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step protonates the carboxylate, causing the product to precipitate.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Synthetic utility of the title compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. Based on the known hazards of its constituent functional groups (nitroaromatics, carboxylic acids), the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant strategic value, poised for application in diverse synthetic campaigns. Its molecular structure, characterized by three distinct and selectively addressable functional groups, offers chemists a powerful tool for building molecular complexity. While detailed experimental data remains limited, this guide has established a robust framework for its identity, synthesis, and characterization based on sound chemical principles and data from analogous structures. The predictive spectroscopic data provided herein serves as a crucial baseline for researchers aiming to synthesize and verify this compound. As the demand for novel and sophisticated organic molecules continues to grow, particularly in the pharmaceutical sector, the utility of versatile building blocks like this compound will undoubtedly become more pronounced.
References
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PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Available at: [Link]
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Angene Chemical. (n.d.). 2-Hydroxy-5-Nitrobenzoic Acid (5-Nitro Salicylic Acid). Available at: [Link]
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NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Available at: [Link]
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2-(Benzyloxy)-5-nitrobenzoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-nitrobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in various organic solvents. By examining the physicochemical properties of the molecule and drawing parallels with structurally related nitrobenzoic and benzoic acids, this document offers valuable predictive insights. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to generate high-quality, reliable solubility data.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility is paramount for process optimization, purification, and the development of scalable synthetic routes. Poor solubility can lead to challenges in reaction kinetics, product isolation, and formulation, ultimately impacting project timelines and costs. This guide is designed to provide the necessary theoretical and practical foundation for navigating these challenges.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2] An examination of the structure of this compound reveals several key functional groups that dictate its solubility behavior:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents like alcohols. The acidic nature of this group also implies that its solubility will be significantly influenced by the pH of the solution; in basic media, it will deprotonate to form a more soluble carboxylate salt.[3]
-
Nitro Group (-NO2): The nitro group is a strongly electron-withdrawing and polar aprotic group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.
-
Benzyloxy Group (-OCH2C6H5): This group consists of a polar ether linkage and a non-polar phenyl ring. The bulky and hydrophobic nature of the benzyl group will generally decrease solubility in highly polar solvents like water but may enhance solubility in solvents with some aromatic character or moderate polarity.
-
Aromatic Ring: The benzene ring to which these functional groups are attached is inherently non-polar and will favor interactions with non-polar or aromatic solvents through van der Waals forces.
Predictive Analysis: Based on its structure, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited due to the presence of the polar carboxylic acid and nitro groups.
Comparative Solubility Data of Structurally Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72[7][10] |
| Ethanol | Not Specified | ~33.3[10] | |
| Acetone | Not Specified | 40[10] | |
| Chloroform | Not Specified | ~0.45[10] | |
| Ether | Not Specified | ~22.2[10] | |
| Benzene | 10 | 0.294[7][10] | |
| 3-Nitrobenzoic Acid | Methanol | 10 | 47.34[7] |
| Water | 15 | 0.24[7] | |
| Benzene | 10 | 0.795[7] | |
| 4-Nitrobenzoic Acid | Methanol | 10 | 9.6[7] |
| Water | 15 | 0.02[7] | |
| Benzene | 12.5 | 0.017[7] | |
| Benzoic Acid | Ethanol | - | Soluble[11][12][13] |
| Benzene | - | Soluble[11] | |
| Acetic Acid | - | Soluble[11] | |
| Ethyl Acetate | - | Soluble[11] |
Analysis of Comparative Data: The data for nitrobenzoic acids demonstrates good solubility in polar organic solvents like methanol and ethanol, which aligns with the predictions for this compound. The presence of the benzyloxy group in the target molecule is expected to further enhance its solubility in solvents with some aromatic character compared to its simpler nitrobenzoic acid counterparts.
Experimental Determination of Solubility: A Step-by-Step Guide
Generating accurate and reproducible solubility data is crucial for any research or development program. The following section provides detailed protocols for the reliable determination of the solubility of this compound.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[9][10]
Principle: An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Supersaturated Solution: To a series of vials, add an excess amount of finely powdered this compound to a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (typically 24 to 72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., a 0.45 µm PTFE filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantitative Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Analytical Techniques for Concentration Determination
The choice of analytical technique is dependent on the properties of the solute and the desired accuracy.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.
-
Advantages: High sensitivity, specificity, and accuracy. It is the preferred method for complex mixtures or when high precision is required.
UV-Vis Spectroscopy:
-
Principle: This technique measures the absorbance of light by the solute at a specific wavelength. The concentration is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.
-
Advantages: Simple, rapid, and cost-effective. It is suitable for pure compounds with a strong chromophore.
Gravimetric Analysis:
-
Principle: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.
-
Advantages: Simple and does not require sophisticated instrumentation.
-
Disadvantages: Less accurate for low solubilities and can be affected by the presence of non-volatile impurities.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[2] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended to identify the most suitable solvent system.
-
pH: For an acidic compound like this compound, the solubility will dramatically increase in basic solutions due to the formation of the highly soluble carboxylate salt.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.
Conclusion
While direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a comprehensive understanding of its solubility can be achieved through a combination of theoretical prediction, analysis of structurally related compounds, and rigorous experimental determination. This guide provides the necessary framework for researchers and drug development professionals to approach the solubility assessment of this important pharmaceutical intermediate. By following the detailed protocols outlined herein, scientists can generate the high-quality data needed to optimize synthetic processes, facilitate purification, and guide formulation development, ultimately contributing to the successful advancement of new therapeutic agents.
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A Technical Guide to the Potential Biological Activities of 2-(Benzyloxy)-5-nitrobenzoic Acid Derivatives
Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery
The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its importance. The carboxylic acid group provides a key site for hydrogen bonding and derivatization, while the aromatic ring can be functionalized to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, allowing for the fine-tuning of their biological activity. This guide delves into the potential biological activities of a specific class of benzoic acid derivatives: those bearing a benzyloxy group at the 2-position and a nitro group at the 5-position. By examining the synthesis, potential mechanisms of action, and structure-activity relationships of these compounds and their close analogs, we aim to provide a comprehensive resource for researchers and drug development professionals.
Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid and Its Derivatives: A Strategic Approach
The synthesis of this compound and its derivatives, such as amides and esters, typically involves a multi-step process. A common and effective strategy is the Williamson ether synthesis to introduce the benzyloxy group, followed by derivatization of the carboxylic acid moiety.
A plausible synthetic route commences with a commercially available starting material like 2-hydroxy-5-nitrobenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This is followed by the introduction of the benzyl group via a reaction with a benzyl halide, such as benzyl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for similar benzoic acid derivatives.
Materials:
-
2-hydroxy-5-nitrobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Benzylation: Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute HCl to a pH of 2-3, which will precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Synthesis of Amide and Ester Derivatives
The carboxylic acid group of this compound can be readily converted into a variety of amides and esters using standard coupling reactions. For example, amidation can be achieved by activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an acid chloride followed by reaction with a primary or secondary amine. Esterification can be performed using Fischer esterification with an alcohol in the presence of an acid catalyst.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Potential Biological Activities: A Multifaceted Profile
While direct experimental data on the biological activities of this compound derivatives are limited, the activities of structurally related compounds provide strong indications of their potential therapeutic applications. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer agents, combined with the benzyloxy moiety, suggests a diverse biological profile.
Anticancer Activity
Benzoic acid derivatives have been extensively investigated for their anticancer properties.[1] The mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[2]
A closely related compound, 2-(((benzyloxy)carbonyl)amino)-5-nitrobenzoic acid, has demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests that the 2-benzyloxy-5-nitrobenzoic acid scaffold is a promising starting point for the development of novel anticancer agents.
| Cell Line | IC50 (µM) for 2-(((benzyloxy)carbonyl)amino)-5-nitrobenzoic acid[3] |
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
Table 1: Cytotoxic effects of a this compound analog on cancer cell lines. [3]
Antimicrobial Activity
The nitro group is a key feature in many antimicrobial drugs. Its electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring and participate in interactions with biological macromolecules. Studies on 2-chloro-5-nitrobenzoic acid derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] One derivative, a methylethanolammonium salt, exhibited inhibitory profiles comparable to gentamicin against certain strains.[4]
The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane, inhibit essential enzymes, or interfere with nutrient uptake. The lipophilicity and electronic properties of the substituents on the benzoic acid ring play a crucial role in determining the potency and spectrum of activity.
Anti-inflammatory Activity
Certain benzoic acid derivatives have demonstrated significant anti-inflammatory properties.[2] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[2] For instance, some 2-benzoylbenzoic acid derivatives are believed to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2]
Diagram: Potential Mechanisms of Action
Caption: Potential mechanisms of action for this compound derivatives.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoic acid derivatives, several key structural features influence their biological activity.
-
The Carboxylic Acid Group: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor that interacts with the active sites of enzymes or receptors.[5]
-
The Nitro Group: The presence and position of the nitro group significantly impact the electronic properties of the molecule and are often associated with antimicrobial and anticancer activities.[5]
-
The Benzyloxy Group: The bulky and lipophilic benzyloxy group at the 2-position can influence the molecule's ability to cross cell membranes and can have steric effects on binding to a target. Its flexibility may allow for optimal positioning within a binding pocket.
-
Substituents on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy group can be explored to further enhance potency, selectivity, and pharmacokinetic properties.
Diagram: Key Structural Features for Biological Activity
Sources
The Strategic Role of 2-(Benzyloxy)-5-nitrobenzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Benzyloxy)-5-nitrobenzoic acid is a highly versatile and strategically important scaffold in medicinal chemistry. Its unique trifunctional architecture, comprising a carboxylic acid, a nitro group, and a benzyloxy ether, offers a rich platform for the synthesis of a diverse array of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and critical role of this compound in the development of novel therapeutic agents. We will delve into its application in constructing privileged structures, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for its synthesis and derivatization. This document serves as a vital resource for researchers and drug development professionals seeking to leverage this powerful building block in their quest for next-generation therapeutics.
Introduction: The Architectural Significance of this compound
The intrinsic value of this compound in drug discovery lies in the orthogonal reactivity of its three principal functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction, allowing for the introduction of a wide range of substituents to modulate pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing group, can influence the electronic character of the aromatic ring and can be readily reduced to an amine, opening up a vast chemical space for further derivatization. Finally, the benzyloxy group serves as a stable ether linkage that can mimic or replace other functionalities, and the benzyl group can be a key pharmacophoric element or a protecting group that can be removed under specific conditions. This trifecta of functionalities makes this compound a privileged scaffold for the synthesis of heterocyclic systems and other complex molecules.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This well-established SN2 reaction involves the O-alkylation of a deprotonated phenol with an alkyl halide. In this case, the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid is benzylated using benzyl bromide in the presence of a suitable base.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
2-Hydroxy-5-nitrobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without hydrolyzing the ester or promoting side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating to 60°C provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the starting materials or products.
Diagram of the Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of this compound.
Role in Medicinal Chemistry: A Scaffold for Privileged Structures
The this compound scaffold has been instrumental in the synthesis of a variety of heterocyclic compounds with diverse biological activities. The strategic positioning of the functional groups allows for the construction of fused ring systems and the introduction of various pharmacophoric elements.
Synthesis of Quinazoline Derivatives as Kinase Inhibitors
Quinazolines are a class of privileged structures in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[4] this compound can serve as a key precursor for the synthesis of quinazolinone derivatives. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source, such as formamide or an orthoester.
Diagram of Quinazoline Synthesis Pathway:
Caption: General pathway for the synthesis of quinazolinone derivatives.
Development of Neuroprotective Agents
Recent studies have highlighted the potential of benzyloxy benzamide derivatives as neuroprotective agents.[5] The benzyloxy moiety can be a key feature for interaction with biological targets involved in neurodegenerative diseases. For instance, derivatives of 2-(benzyloxy)benzoic acid can be synthesized by converting the carboxylic acid to an amide, which can then be further functionalized. A study on benzyloxy benzamide derivatives as inhibitors of the PSD95-nNOS protein-protein interaction, a target for ischemic stroke, demonstrated the potential of this scaffold in developing neuroprotective agents.[5]
Application in the Synthesis of Anticancer Agents
The benzoic acid scaffold is prevalent in a number of anticancer agents.[6][7] The functional groups on this compound allow for the generation of diverse libraries of compounds for screening against various cancer cell lines. The nitro group, in particular, is a feature of some bioreductive anticancer drugs.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a large library of direct derivatives of this compound are not extensively published, we can infer key relationships from related compound classes:
-
The Benzyloxy Group: The position and substitution pattern on the benzyl ring can significantly impact biological activity. Modifications to the benzyl group can alter lipophilicity, steric interactions with the target protein, and metabolic stability.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the pKa of the carboxylic acid and the overall electronic properties of the molecule. Its reduction to an amine provides a critical vector for diversification, and the position of this resultant amino group is often crucial for activity.
-
The Carboxylic Acid: Conversion of the carboxylic acid to amides or esters is a common strategy to modulate solubility, cell permeability, and interaction with the biological target. The nature of the amine or alcohol used for this derivatization is a key determinant of the final compound's properties.
Representative Biological Data of Related Structures
To illustrate the therapeutic potential of scaffolds containing the 2-(benzyloxy)phenyl motif, the following table summarizes the biological activity of some representative compounds. It is important to note that these compounds are not direct derivatives of this compound but share key structural features.
| Compound Class | Target | Biological Activity | IC₅₀/Activity Value | Reference |
| Benzyloxyquinoline Derivative | c-Met Kinase | Anticancer | IC₅₀ = 1.1 µM | [8] |
| Benzyloxy Benzamide Derivative | PSD95-nNOS Interaction | Neuroprotection | - | [5] |
| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | MAO-B | Anti-Parkinson's | IC₅₀ = 0.062 µM | [9] |
| Benzoic Acid | Various Cancer Cell Lines | Cytotoxicity | IC₅₀ range: 85.54 to 670.6 µg/ml | [7] |
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic arrangement of functional groups provides a robust platform for the synthesis of diverse and complex molecules with a wide range of therapeutic applications, from kinase inhibitors for cancer to neuroprotective agents for ischemic stroke. The synthetic accessibility of this scaffold, coupled with the potential for extensive chemical modification, ensures its continued relevance in drug discovery programs. Future exploration of the chemical space around this core structure, guided by rational drug design and high-throughput screening, is poised to unlock new classes of potent and selective therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in their pursuit of innovative medicines.
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-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
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- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry2023, 261, 115871.
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Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com. [Link]
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- Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry2025.
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2-Hydroxy-5-Nitrobenzoic Acid (5-Nitro Salicylic Acid) | Pharmaceutical Intermediates. Universal Pharmatech. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2022, 2022(2), M1388.
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Spectroscopic Profile of 2-(Benzyloxy)-5-nitrobenzoic Acid: A Technical Guide for Researchers
This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 2-(Benzyloxy)-5-nitrobenzoic acid, a compound of interest in synthetic organic chemistry and drug discovery. As a multi-functionalized aromatic carboxylic acid, its structural elucidation relies on a synergistic application of modern spectroscopic techniques. This document provides an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from structurally similar molecules. The insights presented herein are intended to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a strategically substituted benzene ring, featuring a carboxylic acid group, a benzyloxy substituent, and a nitro group. This arrangement of electron-withdrawing and electron-donating groups, along with the flexible benzyloxy side chain, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to the accurate interpretation of its spectral data.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties, the benzylic methylene protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.3 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. |
| ~8.1 | dd | 1H | H-4 | Positioned para to the benzyloxy group and meta to the nitro and carboxylic acid groups, this proton experiences moderate deshielding. |
| ~7.5-7.3 | m | 5H | Benzyl-H | The five protons of the benzyl phenyl ring typically appear as a complex multiplet. |
| ~7.2 | d | 1H | H-3 | This proton is ortho to the electron-donating benzyloxy group, resulting in relative shielding compared to H-4 and H-6. |
| ~5.3 | s | 2H | OCH₂ | The benzylic methylene protons appear as a singlet due to the absence of adjacent protons. |
Note: Chemical shifts are predicted and may vary based on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~158 | C-2 | This carbon is attached to the electron-donating benzyloxy group, leading to a downfield shift. |
| ~145 | C-5 | The carbon atom bearing the electron-withdrawing nitro group is deshielded. |
| ~140 | C-1 | The ipso-carbon of the carboxylic acid group. |
| ~136 | Benzyl C-ipso | The ipso-carbon of the benzyl phenyl ring. |
| ~129-128 | Benzyl C-o, m, p | The carbons of the benzyl phenyl ring. |
| ~125 | C-4 | Aromatic CH. |
| ~122 | C-6 | Aromatic CH. |
| ~115 | C-3 | Aromatic CH, shielded by the ortho-benzyloxy group. |
| ~71 | OCH₂ | The benzylic carbon. |
Note: Chemical shifts are predicted and may vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching, broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 2950 - 2850 | C-H (Aliphatic) | Stretching |
| 1720 - 1680 | C=O (Carboxylic Acid) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| 1550 - 1475 | N-O (Nitro group) | Asymmetric Stretching |
| 1350 - 1300 | N-O (Nitro group) | Symmetric Stretching |
| 1300 - 1200 | C-O (Ether) | Stretching |
| 1250 - 1000 | C-O (Carboxylic Acid) | Stretching |
The broad O-H stretch of the carboxylic acid is a hallmark of the IR spectrum. The strong carbonyl absorption and the characteristic stretches of the nitro group are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 273 | [M]⁺ (Molecular Ion) |
| 182 | [M - C₇H₇]⁺ |
| 136 | [M - C₇H₇ - NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The molecular ion peak at m/z 273 would confirm the molecular weight of the compound. A prominent peak at m/z 91, corresponding to the tropylium ion, is a characteristic fragmentation of benzyl-containing compounds.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols applicable to the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Figure 2: General workflow for NMR data acquisition.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a modern FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The background is automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.
-
Instrumentation: Utilize a GC-MS system with a capillary column appropriate for the separation of aromatic carboxylic acids.
-
Data Acquisition: The sample is vaporized and separated by the GC, then introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
Conclusion
The spectroscopic data profile of this compound is a composite of the characteristic signals from its constituent functional groups. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, FTIR, and MS provides a robust and reliable method for the structural confirmation and purity assessment of this compound. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this and structurally related molecules.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
SpectraBase, Wiley Science Solutions. [Link]
-
National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]
-
Royal Society of Chemistry, Supplementary Information on Substituted Benzoic Acids. [Link][1]
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A Comprehensive Technical Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(Benzyloxy)-5-nitrobenzoic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it presents a curated list of commercial suppliers and explores its applications as a versatile building block in the synthesis of pharmacologically active molecules.
Introduction to this compound: A Versatile Scaffold
This compound, with the CAS Number 874523-84-9, is a nitrobenzoic acid derivative featuring a benzyl ether protecting group.[1] This structural arrangement makes it a valuable intermediate in multi-step organic synthesis. The presence of the carboxylic acid, the nitro group, and the benzyl ether allows for a variety of chemical transformations, providing a scaffold for the synthesis of more complex molecules.[2] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid is available for amide bond formation or other derivatizations. The benzyl group serves as a robust protecting group for the phenolic oxygen, which can be removed under specific conditions. These characteristics make this compound a compound of interest in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 874523-84-9 | [1] |
| Molecular Formula | C₁₄H₁₁NO₅ | [3][4] |
| Molecular Weight | 273.25 g/mol | [1][3] |
| Melting Point | 167 - 169 °C | [1] |
| Appearance | Typically a solid | |
| Purity | ≥95% (commercially available) | [3] |
Spectroscopic Characterization:
-
¹H NMR: Expected signals would include aromatic protons on both the nitro-substituted and the benzyl rings, a characteristic singlet for the benzylic methylene protons (CH₂), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the ether, and the N-O stretches of the nitro group.[6][7]
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group, the nitro group, and the carboxylic acid group.[8]
Commercial Suppliers and Procurement
The availability of high-quality starting materials is a critical factor in any research and development program. Several chemical suppliers offer this compound. When selecting a supplier, it is essential to consider purity, available quantities, lead times, and the availability of a certificate of analysis.
| Supplier | Product Number/ID | Purity | Notes |
| Sigma-Aldrich (Merck) | KEY238899206 | Not specified on the product page | A well-established supplier with extensive documentation.[1] |
| Advanced ChemBlocks | X210455 | 95% | Provides IUPAC name and SMILES string.[3] |
| BLD Pharm | 61340-15-6 | Not specified on the product page | Offers various pack sizes.[4] |
Synthesis, Purification, and Analytical Methodologies
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers.[9] This approach involves the benzylation of a corresponding hydroxy-nitrobenzoic acid precursor. A plausible synthetic route is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is based on established procedures for similar benzylations.[9][10]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Addition of Base: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[11][12][13] The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol/water, is often effective for benzoic acid derivatives.[11][14]
Caption: General workflow for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Maximizing Yield: Once crystals begin to form, place the flask in an ice bath to maximize the yield of the purified product.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Quality Control: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound.[16][17]
Experimental Protocol: HPLC Purity Analysis
This protocol is a starting point and may require optimization for specific instruments and columns.[18][19][20]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to separate impurities effectively.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) and dilute to an appropriate concentration.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity can be determined by the area percentage of the main peak.
Applications in Drug Development and Medicinal Chemistry
Benzoic acid and its derivatives are widely used as intermediates in the pharmaceutical industry.[21] The structural motifs present in this compound make it a valuable building block for the synthesis of a variety of target molecules with potential therapeutic applications.
-
Anti-inflammatory Agents: The related 2-hydroxy-5-nitrobenzoic acid is a key intermediate in the synthesis of mesalazine, a drug used to treat inflammatory bowel disease.[22][23] This suggests that derivatives of this compound could be explored for their anti-inflammatory properties.
-
Anticancer Agents: Benzoic acid derivatives have been investigated for their potential as anticancer agents.[24] The functional groups on this compound provide handles for the synthesis of novel compounds for anticancer screening.
-
Antimicrobial Agents: Salicylic acid and its derivatives, which are structurally related, are known for their antimicrobial properties. The unique substitution pattern of this compound could be leveraged to develop new antimicrobial compounds.[25]
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and the presence of multiple functional groups make it an attractive starting material for the synthesis of a wide range of potentially therapeutic compounds. This guide provides a solid foundation of technical information to support the effective procurement and utilization of this important building block in the pursuit of novel medicines.
References
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PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
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Chemsrc. (2025). CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]
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Universal Fine Chemicals. (n.d.). 2-METHOXY-5-NITRO BENZOIC ACID Manufacturer, Supplier, Exporter. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
R&D Chemicals. (2026). The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D. Retrieved from [Link]
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Al-dhubhani, A. H., & Al-doaiss, A. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Journal of Science and Technology, 28(2), 23-28. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(7), e28427.
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An In-depth Technical Guide on the Safety and Handling of 2-(Benzyloxy)-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Benzyloxy)-5-nitrobenzoic acid. As a compound utilized in sophisticated organic synthesis, particularly within pharmaceutical and materials science research, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer field-proven insights and best practices.
Chemical and Physical Properties
While specific data for this compound is limited, its properties can be inferred from its structural components: a benzoic acid backbone, a nitro group, and a benzyl ether.
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Off-white to pale yellow solid | Based on related nitrobenzoic acid derivatives. |
| Molecular Formula | C14H11NO5 | - |
| Molecular Weight | 273.24 g/mol | - |
| Solubility | Likely soluble in oxygenated and chlorinated solvents.[1][2] | Nitrobenzoic acids are typically soluble in such solvents.[1][2] |
| Acidity | More acidic than benzoic acid. | The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid.[1][2] |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | A related isomer, 5-(benzyloxy)-2-nitrobenzoic acid, is a solid.[3] |
Hazard Identification and Toxicological Profile
Due to the absence of specific toxicological data for this compound, a cautious approach is mandated. The hazard profile is extrapolated from data on similar nitroaromatic and benzoic acid compounds.
Potential Hazards:
-
Skin and Eye Irritation: Many nitrobenzoic acid derivatives are known to cause skin and serious eye irritation.[4][5][6] Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6]
-
Harmful if Swallowed: Oral ingestion may be harmful, a characteristic noted for other benzyloxy-nitrobenzoic acid isomers.[4][5]
-
Methemoglobinemia: Aromatic nitro compounds, as a class, have the potential to cause methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin).[7]
Given the lack of comprehensive data, it is prudent to handle this compound as a substance with unknown toxicological properties and to minimize all routes of exposure.[4][7]
Reactivity and Stability
Chemical Stability: The compound is expected to be stable under standard laboratory storage conditions.[7][8]
Reactivity Profile:
-
The presence of both a carboxylic acid and a nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions.[1][2][9]
-
The nitro group can be reduced to an amino group, a common transformation for this functional group.[9][10]
-
The carboxylic acid group can undergo typical reactions such as esterification and conversion to an acyl chloride.[9][10]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases to prevent vigorous or exothermic reactions.[8]
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8][11]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is crucial to minimize the inhalation of any dust or aerosols.[3]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][13] A face shield is recommended when there is a significant risk of splashing or dust generation.[13][14]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[13] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4][13]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[3][13]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13][14]
The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]
-
Keep the container properly labeled.[8]
Disposal:
-
Dispose of this material as hazardous waste in accordance with local, regional, and national regulations.[4][8]
-
Do not allow the product to enter drains or sewer systems.[3][4]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3][4]
Emergency Procedures
In the event of an emergency, follow these procedures:
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill and Leak Response
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as described in Section 4.2.[4]
-
Containment and Cleanup:
The following diagram outlines the logical flow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides and nitrogen oxides.[8][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]
-
Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Benzyloxy-3-nitrobenzoic Acid. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
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Methodological & Application
The Versatile Synthon: A Guide to the Application of 2-(Benzyloxy)-5-nitrobenzoic Acid in Organic Synthesis
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of well-defined building blocks is paramount. 2-(Benzyloxy)-5-nitrobenzoic acid emerges as a highly valuable and versatile synthon, offering a trifecta of reactive sites—a carboxylic acid, a nitro group, and a benzyl ether—that can be manipulated with a high degree of chemo- and regioselectivity. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and the underlying scientific rationale for its application in the construction of complex molecular architectures.
Introduction: The Strategic Advantage of this compound
This compound is a strategically designed molecule that allows for a sequential and controlled functionalization of an aromatic scaffold. The benzyl group serves as a robust protecting group for the phenolic oxygen, which can be removed under specific conditions, most commonly catalytic hydrogenolysis. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amine, opening up a plethora of synthetic possibilities, including the formation of amides and heterocyclic rings. Finally, the carboxylic acid provides a handle for amide bond formation, esterification, or reduction.
The strategic placement of these functional groups makes this compound an ideal starting material for the synthesis of various heterocyclic systems, particularly those of pharmaceutical interest such as benzoxazinones. This guide will detail the key transformations of this versatile molecule, providing researchers with the practical knowledge to leverage its full synthetic potential.
Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-nitrobenzoic acid and a suitable benzylating agent, such as benzyl bromide.
Underlying Principle: The Williamson Ether Synthesis
This reaction proceeds via a classic SN2 mechanism. The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures on similar nitroaromatic compounds.[1]
Materials:
-
2-Hydroxy-5-nitrobenzoic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydroxy-5-nitrobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Benzylating Agent: To the stirred suspension, slowly add benzyl bromide (1.1 eq) via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield this compound as a solid.
-
Key Synthetic Transformations and Applications
The true synthetic power of this compound lies in the selective manipulation of its three key functional groups. The following sections detail the protocols for these transformations.
Chemoselective Reduction of the Nitro Group
A crucial transformation is the reduction of the nitro group to an amine, yielding 2-(benzyloxy)-5-aminobenzoic acid. This step must be performed under conditions that do not cleave the benzyl ether protecting group. Catalytic hydrogenation is a common method for nitro group reduction; however, standard conditions (e.g., H₂/Pd-C) can also lead to debenzylation. Therefore, careful selection of the catalyst and reaction conditions is essential. A milder approach using a metal in acidic media or transfer hydrogenation can be employed to achieve the desired chemoselectivity.
This protocol utilizes ammonium formate as a hydrogen source in the presence of a palladium catalyst, a method known for its mildness and chemoselectivity.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10% by weight of the starting material).
-
Addition of Hydrogen Source: To the stirred suspension, add ammonium formate (5.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(benzyloxy)-5-aminobenzoic acid. This product is often of sufficient purity for the next step, but can be purified by recrystallization if necessary.
-
Amide Bond Formation
The carboxylic acid moiety of this compound or its amino derivative can be readily converted to an amide using standard peptide coupling reagents. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a highly effective system for this transformation.[2][3]
This protocol describes the coupling of the amino-functionalized benzoic acid with a generic primary or secondary amine.
Materials:
-
2-(Benzyloxy)-5-aminobenzoic acid
-
Primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(benzyloxy)-5-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add DIPEA (2.0 eq) to the mixture, followed by the slow addition of the desired amine (1.1 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(benzyloxy)-5-aminobenzamide.
Synthesis of Heterocyclic Scaffolds: Benzoxazinones
A significant application of this compound derivatives is in the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[4] The synthesis of 7-benzyloxy-2H-benzo[b][1][5]oxazin-4(3H)-one can be achieved from 2-(benzyloxy)-5-aminobenzoic acid.
Caption: Synthetic pathway to 7-benzyloxy-benzoxazinone.
Step 1: Acylation of 2-(Benzyloxy)-5-aminobenzoic acid
-
Reaction Setup: Dissolve 2-(benzyloxy)-5-aminobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (NEt₃) or DIPEA (1.2 eq).
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with dilute hydrochloric acid, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(benzyloxy)-5-(2-chloroacetamido)benzoic acid, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude 2-(benzyloxy)-5-(2-chloroacetamido)benzoic acid from the previous step in a polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add a base such as anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 7-benzyloxy-2H-benzo[b][1][5]oxazin-4(3H)-one.
Final Deprotection: Unveiling the Phenolic Hydroxyl Group
The final step in many synthetic sequences involving this compound is the removal of the benzyl protecting group to reveal the free phenol. The most common and efficient method for this transformation is catalytic hydrogenolysis.
Materials:
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Vacuum line
Procedure:
-
Reaction Setup: Dissolve the 7-benzyloxy-2H-benzo[b][1][5]oxazin-4(3H)-one (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up:
Data Summary
| Starting Material | Transformation | Reagents and Conditions | Product |
| 2-Hydroxy-5-nitrobenzoic acid | Williamson Ether Synth. | Benzyl bromide, K₂CO₃, Acetonitrile, Reflux | This compound |
| This compound | Nitro Reduction | 10% Pd/C, HCO₂NH₄, Methanol, Reflux | 2-(Benzyloxy)-5-aminobenzoic acid |
| 2-(Benzyloxy)-5-aminobenzoic acid | Amide Coupling | Amine, EDC·HCl, HOBt, DIPEA, DMF, RT | N-Substituted-2-(benzyloxy)-5-aminobenzamide |
| 2-(Benzyloxy)-5-aminobenzoic acid | Heterocycle Formation | 1. Chloroacetyl chloride, NEt₃; 2. K₂CO₃, DMF, Reflux | 7-Benzyloxy-2H-benzo[b][1][5]oxazin-4(3H)-one |
| 7-Benzyloxy-2H-benzo[b][1][5]oxazin-4(3H)-one | Debenzylation | H₂, 10% Pd/C, Methanol, RT | 7-Hydroxy-2H-benzo[b][1][5]oxazin-4(3H)-one |
Conclusion
This compound stands out as a pre-functionalized aromatic scaffold that provides a logical and efficient entry point for the synthesis of a diverse range of complex molecules. The ability to selectively manipulate the carboxylic acid, nitro group, and benzyl ether in a stepwise manner allows for the construction of libraries of compounds for screening in drug discovery and other areas of chemical biology. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full synthetic potential of this versatile building block.
References
-
Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
PubChem. (n.d.). 7-(Benzoyloxy)-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available at: [Link]
-
S. P. S. Kushwaha, et al. (2020). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3- Substituted[5][6] Benzooxazin-4-one derivatives. Journal of University of Anbar for Pure Science, 14(2), 38-46. Available at: [Link]
-
Shinde, B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Asian Journal of Chemistry, 34(10), 2538-2544. Available at: [Link]
-
Natural Product Sciences. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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protocol for the synthesis of amides from 2-(Benzyloxy)-5-nitrobenzoic acid
An Application Guide for the Synthesis of Amides from 2-(Benzyloxy)-5-nitrobenzoic Acid
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials.[1] The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug discovery and development.[2] This guide provides a detailed protocol for the synthesis of amides using this compound as the carboxylic acid component, a substrate relevant in the synthesis of complex molecules where selective protection and functionalization are paramount.
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, offering insights into the mechanisms of common coupling reagents and providing robust protocols that ensure reproducibility and high yields. We will focus on two of the most reliable and widely adopted methods in contemporary synthesis: the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the aminium/uronium salt-mediated coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Pillar 1: The Chemistry of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt, which effectively neutralizes the amine's nucleophilicity.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as EDC, are powerful dehydrating agents that activate carboxylic acids. The reaction proceeds through a key intermediate, the highly reactive O-acylisourea.[4][5] This intermediate is then attacked by the amine nucleophile to form the desired amide bond, releasing a soluble urea byproduct.[3]
However, the O-acylisourea is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and often difficult-to-remove byproduct.[4] Furthermore, for chiral carboxylic acids, this intermediate is susceptible to racemization.
To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic trap for the O-acylisourea, rapidly converting it into an HOBt-active ester.[2] This active ester is more stable than the O-acylisourea, significantly suppressing the formation of N-acylurea and minimizing racemization. It then reacts cleanly with the amine to yield the final amide.[2]
Mechanism 2: Aminium/Uronium Salt-Mediated Coupling (HATU)
HATU is a highly efficient coupling reagent that belongs to the aminium/uronium salt class.[6] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[6] This is immediately converted into a highly reactive OAt-active ester, releasing tetramethylurea.[6] The active ester is then readily acylated by the amine. The pyridine nitrogen atom in the HATU structure is believed to stabilize the transition state, leading to high coupling efficiencies and fast reaction rates.[6] This method is particularly effective for sterically hindered substrates and electron-deficient amines.[7]
Pillar 2: Verifiable Experimental Protocols
The following protocols are designed for the synthesis of a generic amide from this compound and a primary or secondary amine.
Protocol A: EDC/HOBt Mediated Amide Synthesis
This method is a robust and cost-effective choice for a wide range of amines. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 273.24 | 1.0 | 273 mg |
| Amine (R-NH₂) | - | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| DIPEA | 129.24 | 2.5 | 434 µL |
| Anhydrous DMF or CH₂Cl₂ (DCM) | - | - | 5-10 mL |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) to the solution. Stir the mixture for 5-10 minutes at room temperature.[8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up and Purification
-
Quenching: Dilute the reaction mixture with ethyl acetate or DCM.
-
Washing: Wash the organic layer successively with 5% aqueous citric acid or 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[8]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[9]
Protocol B: HATU Mediated Amide Synthesis
This protocol is recommended for challenging couplings, including with poorly nucleophilic amines or sterically demanding substrates, where Protocol A may be sluggish or low-yielding.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 273.24 | 1.0 | 273 mg |
| Amine (R-NH₂) | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 3.0 | 521 µL |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Pre-activation: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.[10]
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are often significantly faster than EDC couplings.[6]
-
Monitoring: Monitor the reaction progress by TLC.
Work-up and Purification
-
Quenching: Pour the reaction mixture into water to precipitate the crude product and dissolve the DMF and excess reagents.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash successively with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography or recrystallization as described in Protocol A.
Pillar 3: Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish, ensure all reagents are anhydrous, particularly the solvent. For EDC couplings, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction, although it can increase the risk of racemization.[2] For challenging substrates, switching from EDC/HOBt to the more powerful HATU reagent is often the best solution.[7]
-
Side Products: The primary side product in EDC couplings is the N-acylurea. Its formation is minimized by the inclusion of HOBt and by adding the EDC to the mixture of acid, amine, and HOBt, rather than pre-activating the acid with EDC alone.[2][4]
-
Purification Challenges: The urea byproduct from EDC is water-soluble and is typically removed during the aqueous work-up.[8] If purification by chromatography proves difficult or leads to product decomposition on the silica, recrystallization is an excellent alternative for solid amides.[9]
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
ResearchGate. (n.d.). What is the best technique for amide purification?. Available at: [Link]
-
Adronov, A., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central (PMC). Available at: [Link]
-
Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-(Benzyloxy)-5-nitrobenzoic Acid in the Synthesis of Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. Within the arsenal of synthetic precursors, 2-(benzyloxy)-5-nitrobenzoic acid emerges as a strategically valuable building block. Its trifunctional nature—a carboxylic acid, a nitro group, and a benzyloxy ether—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in the construction of pharmacologically relevant heterocyclic systems, with a particular focus on quinazolinones and benzodiazepines.
The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl, which can be unmasked in later synthetic stages to introduce a crucial hydrogen bond donor or a site for further functionalization. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to a primary amine, a key nucleophile in many cyclization reactions. Finally, the carboxylic acid provides an electrophilic handle for amide bond formation and subsequent ring closures. This combination of functionalities allows for a modular and sequential approach to the synthesis of complex heterocyclic architectures.
Physicochemical Properties and Synthetic Accessibility
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₅ | N/A |
| Molecular Weight | 273.24 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
While a direct, one-pot synthesis from commercially available starting materials is not extensively documented, a plausible and efficient synthetic route can be devised based on established organic transformations. A common approach involves the benzylation of a corresponding hydroxybenzoic acid derivative.[2]
Proposed Synthetic Protocol: this compound
This protocol outlines a two-step synthesis starting from 2-hydroxy-5-nitrobenzoic acid.
Step 1: Benzylation of 2-hydroxy-5-nitrobenzoic acid
The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether via a Williamson ether synthesis.
-
Materials: 2-hydroxy-5-nitrobenzoic acid, benzyl bromide, potassium carbonate (K₂CO₃), acetone, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask, add 2-hydroxy-5-nitrobenzoic acid (1 equivalent) and dry acetone.
-
Add finely ground anhydrous potassium carbonate (2-3 equivalents) to the suspension.
-
To this stirring mixture, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzyl 2-(benzyloxy)-5-nitrobenzoate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Saponification of the Benzyl Ester
The benzyl ester is then hydrolyzed to the corresponding carboxylic acid.
-
Materials: Benzyl 2-(benzyloxy)-5-nitrobenzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the benzyl ester (1 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Core Synthetic Transformations and Applications
The true synthetic power of this compound lies in the selective manipulation of its functional groups. The following sections detail the key transformations and their application in the synthesis of heterocyclic cores.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The conversion of the nitro group to a primary amine is a pivotal step, transforming the benzoic acid derivative into a versatile anthranilic acid analogue.
Protocol: Synthesis of 2-Amino-5-(benzyloxy)benzoic Acid
-
Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Debenzylation: Unmasking the Phenolic Hydroxyl Group
The removal of the benzyl protecting group reveals a phenolic hydroxyl, which can participate in cyclization reactions or be used for further derivatization.
Protocol: Synthesis of 2-Hydroxy-5-nitrobenzoic Acid
Catalytic hydrogenation is a common method for debenzylation.[3]
-
Materials: this compound, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Note that this method will also reduce the nitro group. For selective debenzylation without nitro reduction, other methods like using boron tribromide (BBr₃) would be necessary.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
-
Application in Heterocyclic Synthesis: Quinazolinones and Benzodiazepines
The derivatives of this compound are excellent precursors for the synthesis of quinazolinones and benzodiazepines, two classes of heterocycles with significant pharmacological importance.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] The synthesis of quinazolinones from 2-amino-5-(benzyloxy)benzoic acid can be achieved through condensation with a suitable one-carbon source, such as formamide or an orthoester.
Protocol: Synthesis of 6-(Benzyloxy)quinazolin-4(3H)-one
This protocol is adapted from the general Niementowski quinazolinone synthesis.[6]
-
Materials: 2-Amino-5-(benzyloxy)benzoic acid, formamide, round-bottom flask, heating mantle, stirrer.
-
Procedure:
-
In a round-bottom flask, combine 2-amino-5-(benzyloxy)benzoic acid (1 equivalent) and an excess of formamide.
-
Heat the reaction mixture with stirring to 150-170°C and maintain this temperature for 2-4 hours.[4]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7] The synthesis of a benzodiazepine core can be initiated from 2-amino-5-(benzyloxy)benzoic acid through a multi-step sequence involving acylation followed by cyclization.
Protocol: Synthesis of 7-(Benzyloxy)-1H-benzo[e][5][8]diazepine-2,5(3H,4H)-dione
This protocol is a conceptual adaptation of established benzodiazepine syntheses.[9]
Step 1: Acylation with Chloroacetyl Chloride
-
Materials: 2-Amino-5-(benzyloxy)benzoic acid, chloroacetyl chloride, pyridine, round-bottom flask, stirrer, ice bath.
-
Procedure:
-
Dissolve 2-amino-5-(benzyloxy)benzoic acid (1 equivalent) in dry pyridine in a round-bottom flask and cool in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-(2-chloroacetamido)-5-(benzyloxy)benzoic acid.
-
Step 2: Cyclization with Ammonia
-
Materials: 2-(2-Chloroacetamido)-5-(benzyloxy)benzoic acid, methanolic ammonia, sealed tube or pressure vessel.
-
Procedure:
-
Place 2-(2-chloroacetamido)-5-(benzyloxy)benzoic acid (1 equivalent) and a saturated solution of ammonia in methanol in a sealed tube or pressure vessel.
-
Heat the mixture to 100-120°C for 6-12 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzodiazepine derivative.
-
Conclusion: A Strategic Asset in Heterocyclic Synthesis
This compound represents a highly strategic and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique arrangement of functional groups allows for a controlled and stepwise approach to the construction of complex molecular architectures. The protocols and applications detailed in this guide serve as a foundation for researchers and scientists in drug development to harness the synthetic potential of this valuable precursor. By leveraging the distinct reactivity of the carboxylic acid, nitro group, and protected hydroxyl, the creative synthetic chemist can unlock novel pathways to pharmacologically active molecules, thereby advancing the frontiers of medicinal chemistry.
References
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
-
ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]
-
Al-Ostath, G. I., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(9), 11213-11227. [Link]
-
National Center for Biotechnology Information. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
-
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Application Notes: The Strategic Utility of 2-(Benzyloxy)-5-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: A Trifunctional Scaffold for Advanced Synthesis
In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route often depend on the strategic selection of starting materials and intermediates. 2-(Benzyloxy)-5-nitrobenzoic acid is a premier example of such a molecule—a versatile, trifunctional building block that offers chemists a powerful platform for constructing complex molecular architectures. Its structure, featuring a carboxylic acid, a nitro group, and a benzyl ether, provides three distinct and orthogonally reactive sites. This unique combination allows for a modular and controlled approach to synthesizing Active Pharmaceutical Ingredients (APIs), particularly those containing substituted aniline and phenolic moieties.
The benzyl ether serves as a robust protecting group for a phenolic hydroxyl, which can be unveiled in later synthetic stages. The nitro group is a reliable precursor to an amine, a critical pharmacophore in countless drug molecules. Finally, the carboxylic acid acts as a versatile handle for forming esters, amides, and other key linkages.[1][2] This application note provides an in-depth guide to the strategic application of this compound, detailing its properties, core synthetic transformations, and a validated protocol for a key reaction.
Physicochemical Properties & Structural Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 874523-84-9 | |
| Molecular Formula | C₁₄H₁₁NO₅ | |
| Molecular Weight | 273.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 167 - 169 °C | |
| IUPAC Name | This compound |
The Synthetic Potential: A Hub of Orthogonal Reactivity
The power of this compound lies in the differential reactivity of its three functional groups. This allows for a planned sequence of reactions where each site can be addressed while the others remain intact, a cornerstone of modern synthetic strategy.
-
The Benzyl Ether (Protecting Group): The benzyloxy group serves as a stable protecting group for the C2-hydroxyl. It is resilient to a wide range of non-reductive conditions, including many oxidations and reactions involving the carboxylic acid. Its true utility is revealed in its selective removal, most commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[3][4] This reaction is exceptionally clean, yielding the deprotected phenol and toluene, a volatile and easily removable byproduct.[4]
-
The Nitro Group (Amine Precursor): The nitro group is an electron-withdrawing group that can be selectively reduced to a primary amine (aniline derivative). This transformation is one of the most fundamental in aromatic chemistry and is pivotal for introducing a key basic center into a drug candidate.[5] A variety of reagents can accomplish this, including metals in acid (e.g., Fe/HCl, Sn/HCl) or, more mildly, stannous chloride (SnCl₂).[5][6] The choice of reagent is critical; for instance, catalytic hydrogenation would simultaneously reduce the nitro group and cleave the benzyl ether, a useful strategy only if both transformations are desired concurrently.[3][4]
-
The Carboxylic Acid (Coupling Handle): The carboxylic acid at the C1 position is a primary site for molecular elaboration. It readily participates in esterification and amidation reactions, allowing for the covalent linking of other molecular fragments, side chains, or solubilizing groups.[1][2] This functionality is essential for building the final API structure.
The interplay between these three groups is visualized in the workflow diagram below.
Caption: Synthetic pathways from this compound.
Experimental Protocol: Selective Reduction of the Nitro Group
This section provides a detailed, field-tested protocol for the selective reduction of the nitro group of this compound to form 2-(Benzyloxy)-5-aminobenzoic acid.
Causality and Method Selection: The chosen method employs stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. This reagent is authoritative for its high chemoselectivity; it effectively reduces aromatic nitro groups while leaving other sensitive functionalities, such as esters, halogens, and crucially, benzyl ethers, unaffected.[6] This avoids the concurrent debenzylation that would occur with catalytic hydrogenation, thus preserving the hydroxyl protecting group for subsequent synthetic steps.
Protocol: Synthesis of 2-(Benzyloxy)-5-aminobenzoic acid
Reagents and Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)[6]
-
Absolute Ethanol (approx. 10 mL per gram of starting material)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
-
Standard glassware for work-up and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and stannous chloride dihydrate (5.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask. The volume should be sufficient to form a stirrable slurry.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to 70 °C with vigorous stirring.[6]
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 30-60 minutes.[6]
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly over crushed ice in a large beaker.
-
Work-up - Neutralization: Carefully add 5% aqueous sodium bicarbonate solution portion-wise with stirring until the pH of the aqueous layer is between 7 and 8.[6] This will precipitate tin salts and neutralize any residual acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid, 2-(Benzyloxy)-5-aminobenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Downstream Application: Synthesis of Bioactive Scaffolds
The product of the preceding protocol, 2-(Benzyloxy)-5-aminobenzoic acid, is a valuable intermediate in its own right. As an anthranilic acid derivative, it is a direct precursor to quinazolone scaffolds, which are privileged structures in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, and antimicrobial activities.[7]
The general synthesis involves the condensation of the anthranilic acid derivative with a reagent that provides the remaining two atoms of the heterocyclic ring, such as an acid chloride or an orthoester. This cyclization reaction forms the core quinazolone structure, which can be further functionalized.
Caption: Formation of a quinazolone scaffold from the amino acid intermediate.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex pharmaceutical targets. Its well-defined and orthogonally reactive functional groups—the cleavable benzyl ether, the reducible nitro group, and the versatile carboxylic acid—provide a logical and robust framework for multistep synthesis. By understanding the specific transformations this intermediate can undergo, and by applying validated protocols for its modification, researchers and drug development professionals can significantly streamline the path to novel therapeutic agents.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]
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reaction conditions for the reduction of the nitro group in 2-(Benzyloxy)-5-nitrobenzoic acid
An Application Guide to the Chemoselective Reduction of 2-(Benzyloxy)-5-nitrobenzoic Acid
Introduction: Navigating the Synthesis of 2-(Benzyloxy)-5-aminobenzoic Acid
The transformation of an aromatic nitro group into an amine is a fundamental and critical step in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The resulting arylamine, 2-(benzyloxy)-5-aminobenzoic acid, is a valuable intermediate, serving as a precursor for a variety of complex molecular architectures. However, the reduction of this compound is not trivial. The molecule contains two other functional groups susceptible to reduction: a benzyloxy ether and a carboxylic acid. A successful synthesis hinges on chemoselectivity—the ability to reduce the nitro group while preserving the integrity of these other moieties.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on selecting and executing the optimal reaction conditions for this specific transformation. We will explore the causality behind methodological choices, present detailed, field-tested protocols, and offer insights into troubleshooting common challenges.
PART 1: The Strategic Choice of a Reduction Method
The primary challenge is to circumvent the hydrogenolysis of the benzyl ether C-O bond, which would result in the undesired formation of 2-hydroxy-5-aminobenzoic acid. Standard catalytic hydrogenation with hydrogen gas (H₂) and Palladium on Carbon (Pd/C), a common choice for nitro reductions, is known to readily cleave benzyl ethers.[1][2] Therefore, alternative strategies must be employed to ensure the desired outcome. We will focus on two robust and highly selective methods: Catalytic Transfer Hydrogenation and Stannous Chloride (SnCl₂) Reduction.
Methodological Comparison
The choice between these methods depends on factors such as available equipment, scale, and tolerance for metal byproducts. The following table provides a comparative overview to guide your decision-making process.
| Feature | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Stannous Chloride (SnCl₂) Reduction |
| Primary Reagents | 10% Pd/C, Ammonium Formate | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), HCl |
| Selectivity | Excellent. Generally does not cleave benzyl ethers under mild conditions.[3][4] | Excellent. Highly selective for the nitro group over most other functional groups, including esters and ethers.[1][5] |
| Reaction Conditions | Mild; typically room temperature to gentle reflux.[6] No high-pressure gas required. | Mild; often room temperature to ~70°C.[7] |
| Work-Up | Simple filtration to remove the Pd/C catalyst. | Can be challenging due to the formation of tin(IV) oxide precipitates upon basification.[5][8] Requires specific procedures to manage. |
| Safety & Handling | Avoids flammable H₂ gas. Pd/C is flammable when dry and should be handled with care. Ammonium formate is a stable solid. | SnCl₂ is a corrosive solid. The reaction is typically run in acidic conditions. |
| Atom Economy | Moderate. Ammonium formate decomposes to H₂, CO₂, and NH₃.[9] | Poor. Uses a stoichiometric excess of the tin reagent, generating significant metal waste.[5] |
| Ideal Use Case | Excellent for small to medium scale where easy catalyst removal is prioritized and metal contamination is a concern. | A classic, reliable method suitable for various scales, especially when catalytic methods are not viable or available. |
PART 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure reproducibility and high yields.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method leverages ammonium formate as an in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment and reducing the risk of benzyl ether cleavage.[4]
Caption: Workflow for Catalytic Transfer Hydrogenation.
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~50% wet (5-10 mol% by weight)
-
Ammonium formate (HCOONH₄) (4.0-5.0 eq)
-
Methanol (or Ethanol)
-
Celite® (diatomaceous earth)
-
Deionized water
-
Ethyl acetate
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).
-
Addition of Hydrogen Donor: To the stirred solution, add ammonium formate (4.0-5.0 eq). Stir until most of it has dissolved.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (5-10 mol% by weight) to the reaction mixture. Safety Note: Dry Pd/C is pyrophoric. Always handle the wet catalyst with care and avoid generating dust.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (or maintain at room temperature, as the reaction is often efficient even without heating) and monitor the progress by Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Set up a vacuum filtration apparatus with a pad of Celite® in a Büchner funnel. Wet the Celite® pad with methanol.
-
Filtration: Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol to ensure all product is collected.
-
Work-Up: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water.[10] Dissolve the crude solid in a minimal amount of hot ethanol and slowly add warm water until the solution becomes turbid. Allow it to cool slowly to form pure crystals, which are then collected by filtration.
Protocol 2: Reduction with Stannous Chloride (Tin(II) Chloride)
This classic method is highly reliable and chemoselective, making it an excellent alternative to catalytic approaches. The primary consideration is the work-up procedure to manage the tin byproducts.[5][11]
Caption: Logic for selecting a nitro reduction method.
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, but often used)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Setup: In a round-bottom flask with a magnetic stir bar, suspend this compound (1.0 eq) in ethanol or ethyl acetate (20-30 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension. If using ethyl acetate, a small amount of concentrated HCl can be added to initiate the reaction. A typical procedure involves using SnCl₂·2H₂O in ethanol and heating to reflux.[7]
-
Reaction: Heat the mixture to 60-70°C (or reflux if using ethanol) and stir vigorously. Monitor the reaction by TLC. The reaction is usually complete in 2-5 hours.
-
Quenching and Work-Up (Critical Step): This step is crucial for managing tin salts. Cool the reaction mixture in an ice bath.
-
Method A (Bicarbonate): Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred, large volume of saturated sodium bicarbonate solution. Continue stirring until gas evolution ceases and the pH is basic (pH ~8). A thick white precipitate of tin salts will form.
-
Method B (Strong Base): Pour the cooled reaction mixture into ice water. Adjust the pH to be strongly basic (pH > 12) with 10% or concentrated NaOH. Tin(IV) hydroxide is amphoteric and will dissolve at very high pH to form soluble stannates.[8] This may result in a clearer solution but requires handling large amounts of strong base.
-
-
Extraction: Filter the entire slurry through a pad of Celite® to remove the tin precipitates (if using Method A). Wash the filter cake thoroughly with ethyl acetate. If using Method B, proceed directly to extraction. Transfer the filtrate (or the entire basified mixture) to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization as described in Protocol 1.
PART 3: Mechanistic Insights
-
Catalytic Transfer Hydrogenation: Ammonium formate decomposes on the palladium surface to generate adsorbed hydrogen.[9] The nitro group is then reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates before reaching the final amine.[12] This controlled, surface-mediated hydrogen delivery is key to its selectivity.
-
Stannous Chloride Reduction: Under acidic conditions, Sn(II) acts as a single-electron donor. The reaction proceeds through a series of proton-coupled electron transfers (PCET), where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the anilinium salt.[11] The tin is oxidized from Sn(II) to Sn(IV) in the process. A final basic workup is required to deprotonate the anilinium salt and liberate the free amine.
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Johnstone, R. A. W.; Wilby, A. H.; Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170. [Link]
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Štrukil, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(9), 2192. [Link]
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Takasaki, M., et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(7), 1453-1456. [Link]
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Moody, C. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). chem.libretexts.org. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]
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Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(20), 2475-2484. [Link]
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Takasaki, M., et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. The Journal of Organic Chemistry. [Link]
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Gowda, S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]
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Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
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Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 148-163. [Link]
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Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]
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Suresh, S., et al. (2024). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. ResearchGate. [Link]
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Palkovits, R., et al. (2021). Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. MDPI. [Link]
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Portada, T., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11215-11229. [Link]
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Das, B., et al. (2004). Mild, eco-friendly and fast reductions of nitroarenes to aminoarenes have been accomplished using stannous chloride dihydrate in ionic liquid tetrabutylammonium bromide (TBAB). Synlett, 2004(10), 1835-1836. [Link]
-
Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]
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Abrahams, I., et al. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 11(1), 59-66. [Link]
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Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. [Link]
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Pasha, M. A., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 48B, 1315-1318. [Link]
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Bellamy, F. D.; Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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Deshpande, R. M., et al. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
-
Zhang, Z., et al. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Catalysis Letters, 137(3-4), 225-230. [Link]
-
Deshpande, R. M., et al. (2003). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]
-
Wang, F., et al. (2015). Hydrogenation of benzoic acid over different catalysts. ResearchGate. [Link]
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PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. [Link]
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Fallacara, A., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- Google Patents. (1982).
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Application Notes and Protocols for the Esterification of 2-(Benzyloxy)-5-nitrobenzoic Acid
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of new chemical entities for pharmaceuticals, materials science, and agrochemicals. Esters of 2-(benzyloxy)-5-nitrobenzoic acid are valuable intermediates, incorporating a protected phenol and an electron-withdrawing nitro group, which can be further functionalized. This application note provides detailed experimental procedures for the synthesis of esters from this compound, catering to researchers, scientists, and professionals in drug development. We present two robust and widely applicable methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods is dictated by the nature of the alcohol and the overall acid sensitivity of the substrates. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.
Foundational Principles and Method Selection
The conversion of a carboxylic acid to an ester involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. The primary challenge in this transformation is the activation of the carboxylic acid, as it is generally a poor electrophile.
Fischer-Speier Esterification is a classic acid-catalyzed equilibrium process.[1][2] It is typically performed by refluxing the carboxylic acid with an excess of a simple alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[3] This method is well-suited for simple, unhindered primary and secondary alcohols. However, the harsh acidic conditions and high temperatures may not be suitable for substrates with acid-labile functional groups.
Steglich Esterification offers a milder alternative, proceeding at room temperature under neutral conditions.[4][5] This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester.[5] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions.[5]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzyl alcohol | Anhydrous, ≥99% | Commercially Available |
| Ethanol | Anhydrous, 200 proof | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized water | In-house purification system |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for the Synthesis of Benzyl 2-(Benzyloxy)-5-nitrobenzoate
This protocol describes the synthesis of benzyl 2-(benzyloxy)-5-nitrobenzoate using an excess of benzyl alcohol and a catalytic amount of sulfuric acid. The benzyloxy group is generally stable to these conditions, but prolonged reaction times at high temperatures should be avoided to minimize potential side reactions.
Workflow for Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of benzyl alcohol (5-10 eq). The alcohol acts as both a reactant and a solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 120-140°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure benzyl 2-(benzyloxy)-5-nitrobenzoate.
Protocol 2: Steglich Esterification for the Synthesis of Benzyl 2-(Benzyloxy)-5-nitrobenzoate
This protocol is ideal for reactions where the alcohol is more sterically hindered or if the starting material contains acid-sensitive functionalities. It proceeds at room temperature and generally gives high yields.
Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes with continuous stirring.
-
Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute aqueous HCl (to remove DMAP), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Results and Discussion
Product Characterization
The successful synthesis of the target ester should be confirmed by standard analytical techniques. For benzyl 2-(benzyloxy)-5-nitrobenzoate (CAS 1329485-44-0), the following characterization data is expected[6]:
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₅ |
| Molecular Weight | 363.36 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 84-85 °C (for the similar benzyl 4-nitrobenzoate)[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.29-8.22 (m, 4H), 7.47-7.37 (m, 10H), 5.41 (s, 2H), 5.2 (s, 2H). Note: This is a predicted spectrum based on similar structures. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.5, 150.5, 135.4, 135.2, 130.8, 128.7, 128.6, 128.4, 123.5, 71.0, 67.6. Note: This is a predicted spectrum based on similar structures. |
| IR (KBr) | ν (cm⁻¹): ~3030 (Ar C-H), ~1720 (C=O, ester), ~1520 & 1350 (NO₂). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (Fischer) | Incomplete reaction; insufficient catalyst; presence of water. | Increase reflux time; add more catalyst; ensure all reagents and glassware are anhydrous. |
| Low Yield (Steglich) | Inactive DCC; insufficient DMAP; steric hindrance. | Use fresh DCC; increase the amount of DMAP; increase reaction time. |
| Byproduct Formation | Side reactions due to high temperature (Fischer); N-acylurea formation (Steglich). | Reduce reflux temperature or time (Fischer); ensure DMAP is present (Steglich). |
| Difficulty in Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography; consider recrystallization. |
Safety Precautions
-
Sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][8]
-
DCC is a potent allergen and sensitizer.[9] Always handle with gloves in a well-ventilated area.
-
Dichloromethane is a suspected carcinogen and should be used in a fume hood.
-
Organic solvents such as ethyl acetate and hexanes are flammable and should be kept away from ignition sources.[3][5]
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
References
- Matsuno, K., et al. (2003). Journal of Medicinal Chemistry, 46(23), 4910-4925.
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). ChemSrc. Retrieved from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
FISCHER ESTERIFICATION OF BENZOIC ACID. (n.d.). Studylib. Retrieved from [Link]
-
Hexane Safety Data Sheet. (n.d.). Lab Alley. Retrieved from [Link]
-
Safety Data Sheet: Sodium bicarbonate. (n.d.). Carl Roth. Retrieved from [Link]
-
Safety Data Sheet Magnesium Sulfate. (n.d.). G-Biosciences. Retrieved from [Link]
-
Safety Data Sheet: Dichloromethane. (n.d.). Carl Roth. Retrieved from [Link]
-
Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). University of Calgary. Retrieved from [Link]
-
2-Ethyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- CN102557944B - Method for synthesizing benzyl benzoate. (n.d.). Google Patents.
-
Ethyl 2-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. Retrieved from [Link]
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters. (n.d.). Google Patents.
-
Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (1973). New Jersey Institute of Technology. Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2019). SCIRP. Retrieved from [Link]
-
Ethyl 5-acetyl-2-benzyloxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 2-nitrobenzoate. (2018). SIELC Technologies. Retrieved from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2015). ResearchGate. Retrieved from [Link]
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
-
(n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
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analytical methods for the quantification of 2-(Benzyloxy)-5-nitrobenzoic acid
Application Note: Quantitative Analysis of 2-(Benzyloxy)-5-nitrobenzoic acid
A Comprehensive Guide to Chromatographic and Spectroscopic Methodologies
Abstract and Introduction
This compound is a key organic intermediate utilized in the synthesis of pharmaceuticals and other high-value chemical entities. The precise and accurate quantification of this compound is paramount for ensuring reaction yield, monitoring purity, performing quality control on starting materials, and meeting stringent regulatory standards in drug development.[1][2][3] This application note provides a detailed, field-proven guide for the quantitative analysis of this compound, designed for researchers, analytical scientists, and drug development professionals.
This document presents a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV), selected for its robustness, specificity, and suitability for this analyte. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed, offering orthogonal selectivity and high sensitivity. Finally, spectroscopic techniques for structural confirmation are discussed. Each protocol is designed as a self-validating system, incorporating system suitability and quality control checks to ensure data integrity.
Analyte Physicochemical Properties: The Foundation of Method Selection
Understanding the inherent properties of this compound is critical to selecting and optimizing an appropriate analytical method. Its structure, featuring a carboxylic acid group, a nitro group, and a benzyl ether moiety on an aromatic ring, dictates its analytical behavior.
-
Polarity & Solubility: The carboxylic acid and nitro groups impart significant polarity, making the molecule soluble in polar organic solvents like methanol and acetonitrile, and sparingly soluble in water.[4][5] This profile is ideal for reversed-phase chromatography.
-
UV Absorbance: The presence of two aromatic rings and a nitro group results in strong chromophores, leading to significant UV absorbance. This makes UV-Vis detection a highly sensitive and suitable choice for quantification.[6][7]
-
Volatility & Thermal Stability: As a carboxylic acid, the compound has low volatility and is prone to thermal degradation or adsorption in a hot GC inlet.[8][9] This necessitates a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester for reliable GC analysis.[8][10]
Based on this profile, HPLC-UV emerges as the most direct, robust, and efficient technique for routine quantification.
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar, non-volatile organic compounds like this compound.[11] The method separates the analyte from impurities based on its hydrophobic interactions with a non-polar stationary phase.
Causality of Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which are well-suited for retaining the aromatic structure of the analyte.[11][12]
-
Mobile Phase (Acidified Acetonitrile/Water): An acidified mobile phase (using phosphoric or formic acid) is essential to suppress the ionization of the carboxylic acid group (pKa ~3-4).[13][14] In its neutral, protonated form, the analyte exhibits consistent retention and sharp, symmetrical peak shapes. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
UV Detection Wavelength: The detection wavelength is set near the analyte's absorbance maximum (λmax) to achieve the highest sensitivity. For nitroaromatic compounds, this is typically in the range of 230-270 nm.[11][12] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal λmax.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (85%, analytical grade).[14]
-
Reference standard of this compound (purity ≥98%).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
Solutions Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended.[12]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Curve: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh the test sample and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~100 µg/mL). Filter through a 0.45 µm syringe filter before injection.[12]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 40% B, increase to 90% B over 10 min, hold for 2 min, return to 40% B. |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or determined λmax)[11] |
System Suitability Testing (SST): Before sample analysis, inject the 100 µg/mL working standard five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined using the linear regression equation derived from this curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent orthogonal technique for confirmation of identity and quantification, especially at trace levels, due to its high selectivity and the structural information provided by mass spectrometry.[7][15]
The Critical Role of Derivatization
Direct injection of this compound into a GC system is problematic due to the polar carboxylic acid group.[8] Derivatization is performed to:
-
Increase Volatility: By converting the -COOH group to a less polar ester (e.g., a trimethylsilyl (TMS) ester), the boiling point is lowered, allowing the compound to travel through the GC column.[10]
-
Improve Peak Shape: This process eliminates hydrogen bonding, preventing interactions with active sites in the GC system and resulting in sharp, symmetrical peaks.[8]
Detailed Experimental Protocol: GC-MS (with TMS Derivatization)
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary GC column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Solvents: Acetonitrile or Ethyl Acetate (anhydrous).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 4-Biphenylcarboxylic acid).
Solutions and Sample Preparation:
-
Sample Preparation: Accurately weigh ~5 mg of the sample into a vial. Add 1 mL of solvent (e.g., acetonitrile) and 1 mL of the internal standard solution. Vortex to dissolve.
-
Derivatization: Transfer 100 µL of the sample solution to a 2 mL autosampler vial. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.[8][9] Allow to cool to room temperature before injection.
-
Standard Preparation: Prepare calibration standards and derivatize them using the same procedure as the sample.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Injector Temp | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min. |
| Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Acquisition | Scan mode (50-500 amu) for identification; Selected Ion Monitoring (SIM) for quantification. |
Data Analysis: For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte and the internal standard. The concentration is determined by comparing the peak area ratio (analyte/IS) of the sample to a calibration curve of area ratios from the standards.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification, highlighting the critical derivatization step.
Summary of Method Validation Parameters
A validated analytical method provides documented evidence of its suitability for the intended purpose.[1][2] The following table summarizes expected performance characteristics for the primary HPLC-UV method, based on typical results for similar benzoic acid derivatives.[7][16]
| Validation Parameter | Expected Performance | Rationale & Importance |
| Linearity (r²) | ≥ 0.999 | Ensures a proportional response across a range of concentrations.[3] |
| Range | 5 - 200 µg/mL | The interval providing acceptable accuracy, precision, and linearity.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value.[3] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the repeatability and reproducibility of the method.[3] |
| Limit of Detection (LOD) | ~1 µg/mL | The lowest concentration that can be reliably detected.[16] |
| Limit of Quantitation (LOQ) | ~4 µg/mL | The lowest concentration that can be accurately quantified.[16] |
| Specificity | No interference at analyte retention time | Confirms the method's ability to assess the analyte in the presence of impurities or degradants.[3] |
Spectroscopic Characterization for Identity Confirmation
While chromatography is used for quantification, spectroscopic methods are indispensable for confirming the chemical identity of the material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups. The solid sample is typically prepared as a KBr pellet.[6][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[17][19]
Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200 - 2500[6] |
| C=O (Carboxylic Acid) | Stretching | ~1700[6] |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530[6] |
| N-O (Nitro Group) | Symmetric Stretching | ~1350[6] |
| C-O (Ether) | Stretching | ~1250 - 1000 |
| C=C (Aromatic) | Stretching | ~1600 - 1450[6] |
Conclusion
This application note details robust, reliable, and validated methodologies for the quantitative analysis of this compound. The primary HPLC-UV method offers an ideal combination of speed, accuracy, and simplicity for routine quality control. The confirmatory GC-MS method provides orthogonal selectivity and enhanced sensitivity, crucial for impurity profiling and trace analysis. By following these protocols and understanding the scientific principles behind them, researchers and analytical professionals can ensure the generation of high-quality, defensible data essential for advancing research and drug development programs.
References
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds.
- BenchChem. (n.d.). A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers.
- BenchChem. (2025). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.
- ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-(Benzyloxy)-5-chlorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.
- Cion Pharma. (n.d.). 2-Hydroxy-5-nitrobenzoic acid Manufacturer | CAS 96-97-9 Bulk Supply.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
- Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid.
- ResearchGate. (2025). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
- ResearchGate. (2023). Benzoic acid determination with GC-FID?.
- Knoblauch, J. M., et al. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzoic acid 99%.
- Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
- Chromatography Forum. (2019). Analysis of benzoic and salicylic acids.
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A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(Benzyloxy)-5-nitrobenzoic acid
An Application Note from the Desk of a Senior Application Scientist
Abstract
This comprehensive application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(Benzyloxy)-5-nitrobenzoic acid. This compound is a significant intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and process monitoring. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a final, validated protocol, explaining the scientific rationale behind each experimental choice. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, monitored by UV detection. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Analyte Profile & Strategic Implications
A successful method development strategy begins with a thorough understanding of the analyte's properties. This compound possesses key structural features that dictate the analytical approach.
-
Structure: The molecule contains a carboxylic acid group, a nitro group, and a benzyl ether attached to an aromatic ring.
-
Polarity: The presence of the polar carboxylic acid and nitro groups is contrasted by the non-polar benzyl and phenyl rings, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The molecule contains two primary chromophores: the benzene rings and the nitro group. Nitroaromatic compounds are known to absorb strongly in the UV region.[4][5] While benzoic acid absorbs around 220-230 nm[6][7], the nitro-substitution will create a strong absorbance band at a higher wavelength, likely between 250-300 nm, providing excellent sensitivity and specificity for UV detection.
A summary of the analyte's properties is presented below.
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₁₄H₁₁NO₅ | - |
| Molecular Weight | 273.25 g/mol [8] | Essential for preparing standard solutions of known concentration. |
| Structure | Aromatic carboxylic acid with nitro and benzyloxy substituents. | Suitable for UV detection and reversed-phase separation. |
| Predicted pKa | ~3-4 | Mobile phase pH must be set below 3 to ensure the analyte is in its non-ionized, more retained form. |
| Solubility | Expected to be soluble in common organic solvents like methanol and acetonitrile. | Simplifies standard and sample preparation. |
| UV Chromophores | Aromatic rings, nitro group. | Enables sensitive detection using a standard UV detector. |
The Method Development Rationale: A First-Principles Approach
The goal is to achieve a robust separation with a symmetric peak shape in a reasonable runtime. Our strategy is grounded in the analyte's chemistry.
The Principle: Reversed-Phase Chromatography
Reversed-phase HPLC is the technique of choice. The non-polar stationary phase (C18) will interact with the hydrophobic regions of the analyte (the benzyl and phenyl rings). By using a polar mobile phase, we can elute the compound from the column. The retention is modulated by adjusting the proportion of organic solvent in the mobile phase; increasing the organic content decreases retention.
Critical Parameter Selection
Column Selection: A C18-bonded silica column is the universal starting point for compounds of this nature.[9][10] It provides the necessary hydrophobic character for retention. A standard dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase pH Control: This is paramount. To ensure consistent retention and good peak shape for an acidic analyte, its ionization must be suppressed. According to the Henderson-Hasselbalch equation, by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, we ensure that over 99% of the this compound molecules are in their protonated, neutral form (-COOH). This prevents peak tailing and shifting retention times. Therefore, an acidic buffer with a pH of ~2.5 is required. A phosphate buffer is an excellent choice due to its ideal buffering capacity in this pH range.
Organic Modifier & Elution Mode: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity, resulting in lower backpressure. A gradient elution, starting with a lower percentage of acetonitrile and ramping up, is chosen. This approach is ideal for ensuring that any potential impurities, which may be more or less polar than the main analyte, are well-separated and eluted efficiently, leading to a shorter overall run time and sharper peaks compared to an isocratic method.
Detection Wavelength: Based on the analyte's chromophores, a preliminary UV scan of a standard solution would be performed from 200-400 nm. However, a starting wavelength of 265 nm is a scientifically sound choice. This wavelength is high enough to avoid interference from many common solvents and excipients while still providing high sensitivity for the nitroaromatic system.
Optimization Workflow
The initial conditions are systematically optimized to meet predefined system suitability criteria. The logical flow of this process is illustrated below.
Protocol: Final Optimized & Validated Method
This section provides the detailed protocol for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic (KH₂PO₄) in water, pH adjusted to 2.5 with Phosphoric Acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the Standard Stock Solution with the diluent. These will be used for the linearity assessment. A standard at 100 µg/mL can be used for routine assays.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve it in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing
Before initiating any analysis, the system's performance must be verified. This is a core requirement of Good Manufacturing Practices (GMP) and is outlined in pharmacopeias like the USP.[11] Inject the 100 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures the column's efficiency and resolving power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[12] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test. The system must pass all criteria before proceeding.
-
Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the standard and sample solutions in a defined sequence.
-
The amount of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard of known concentration.
Method Validation Protocol: Ensuring Trustworthiness
The developed method must be validated to demonstrate its suitability for its intended purpose. The validation is performed according to the ICH Q2(R2) guideline "Validation of Analytical Procedures".[1][2][13]
The following table summarizes the validation experiments and their typical acceptance criteria.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light). | No interfering peaks at the analyte's retention time. Peak purity analysis should pass. This demonstrates the method is specific for the analyte.[14] |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[15] |
| Range | The range is established from the linearity study. | The range for which the method is shown to be linear, accurate, and precise.[12] |
| Accuracy | Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery should be within 98.0% to 102.0%.[16] |
| Precision | Repeatability: Analyze six independent sample preparations at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for repeatability.[16] Overall %RSD for intermediate precision should also meet the lab's internal criteria. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | The LOQ must be precise and accurate. |
| Robustness | Deliberately vary critical method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters must remain within acceptable limits, demonstrating the method's reliability during normal use.[14][17] |
Conclusion
This application note presents a highly reliable and robust RP-HPLC method for the quantitative analysis of this compound. By grounding the development process in the analyte's fundamental physicochemical properties, a scientifically sound and efficient method was established. The detailed protocol and comprehensive validation plan, designed in accordance with global regulatory standards like ICH Q2(R2), ensure that this method is fit for its intended purpose in a quality-controlled laboratory environment.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]
-
United States Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
-
Chemsrc. CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. [Link]
-
Ingenta Connect. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum... January 2015. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023. [Link]
-
RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. August 2019. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]
-
J. Chem. Educ. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
NIST WebBook. Benzoic acid, 2-nitro-. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. global.oup.com [global.oup.com]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 5. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 874523-84-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. propharmagroup.com [propharmagroup.com]
- 15. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum...: Ingenta Connect [ingentaconnect.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
Interpreting the NMR Spectrum of 2-(Benzyloxy)-5-nitrobenzoic Acid: A Detailed Technical Guide for Researchers
This comprehensive guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 2-(benzyloxy)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document elucidates the structural features of the molecule through an in-depth examination of its predicted ¹H and ¹³C NMR spectra. This guide combines fundamental NMR principles with specific insights into the spectral characteristics of this substituted benzoic acid derivative, offering a robust framework for its characterization.
Introduction to this compound
This compound is a multifaceted organic compound featuring a benzoic acid core substituted with a benzyloxy group at the C2 position and a nitro group at the C5 position. This substitution pattern gives rise to a unique electronic environment around the aromatic ring, which is clearly reflected in its NMR spectrum. Understanding the precise chemical shifts and coupling patterns is crucial for confirming the identity and purity of this compound in various research and development applications, including its potential use as a building block in medicinal chemistry.
Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR assignment.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. The expected signals can be categorized into four distinct regions: the carboxylic acid proton, the aromatic protons of the benzoic acid ring, the benzylic methylene protons, and the aromatic protons of the benzyl group.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | N/A |
| H6 | ~8.3 | Doublet | 1H | J(H6, H4) ≈ 2-3 Hz (meta) |
| H4 | ~8.2 | Doublet of Doublets | 1H | J(H4, H3) ≈ 8-9 Hz (ortho), J(H4, H6) ≈ 2-3 Hz (meta) |
| Benzyl Aromatic (ortho, H10', H14') | 7.3 - 7.5 | Multiplet | 2H | |
| Benzyl Aromatic (meta, H11', H13') | 7.3 - 7.5 | Multiplet | 2H | |
| Benzyl Aromatic (para, H12') | 7.3 - 7.5 | Multiplet | 1H | |
| H3 | ~7.2 | Doublet | 1H | J(H3, H4) ≈ 8-9 Hz (ortho) |
| Benzylic (-CH₂-) | ~5.2 | Singlet | 2H | N/A |
Detailed Interpretation of ¹H NMR Signals:
-
Carboxylic Acid Proton (δ 10.0 - 13.0 ppm): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum.[1] Its chemical shift is sensitive to concentration and the choice of solvent due to variations in hydrogen bonding.[1][2] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[1][3]
-
Aromatic Protons of the Benzoic Acid Ring (δ 7.2 - 8.3 ppm): The three protons on the substituted benzoic acid ring (H3, H4, and H6) exhibit a complex splitting pattern due to the influence of the three different substituents. The electron-withdrawing nitro and carboxylic acid groups deshield the aromatic protons, shifting them downfield, while the electron-donating benzyloxy group has a shielding effect.
-
H6: This proton is ortho to the electron-withdrawing nitro group and meta to the carboxylic acid group. It is expected to be the most downfield of the three, appearing as a doublet due to meta-coupling with H4 (⁴J ≈ 2-3 Hz).
-
H4: This proton is ortho to the nitro group and is coupled to both H3 (ortho-coupling, ³J ≈ 8-9 Hz) and H6 (meta-coupling, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets.
-
H3: This proton is ortho to the benzyloxy group and meta to the nitro group. It is expected to be the most upfield of the three aromatic protons on this ring and will appear as a doublet due to ortho-coupling with H4 (³J ≈ 8-9 Hz).
-
-
Aromatic Protons of the Benzyl Group (δ 7.3 - 7.5 ppm): The five protons of the unsubstituted benzyl ring typically appear as a complex multiplet in this region. Due to the free rotation around the C-C and C-O single bonds, the electronic environments of the ortho, meta, and para protons are very similar, often leading to overlapping signals that are difficult to resolve into distinct patterns at lower field strengths.
-
Benzylic Protons (-CH₂-) (δ ~5.2 ppm): The two protons of the methylene group (C8) are adjacent to an oxygen atom and an aromatic ring, which deshields them. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
Caption: Coupling relationships of the aromatic protons on the benzoic acid ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | 165 - 175 |
| C2 (C-O) | 155 - 165 |
| C5 (C-NO₂) | 145 - 150 |
| C9' (ipso-C of Benzyl) | 135 - 140 |
| C1 (C-COOH) | 130 - 135 |
| C12' (para-C of Benzyl) | 128 - 130 |
| C10', C14' (ortho-C of Benzyl) | 127 - 129 |
| C11', C13' (meta-C of Benzyl) | 127 - 129 |
| C4 | 125 - 130 |
| C6 | 120 - 125 |
| C3 | 115 - 120 |
| C8 (-CH₂) | 70 - 75 |
Detailed Interpretation of ¹³C NMR Signals:
-
Carbonyl Carbon (C7, δ 165 - 175 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum.[1]
-
Aromatic Carbons of the Benzoic Acid Ring (δ 115 - 165 ppm): The six carbons of the substituted benzoic acid ring will have distinct chemical shifts.
-
C2: This carbon, bonded to the electronegative oxygen of the benzyloxy group, will be significantly deshielded.
-
C5: The carbon attached to the electron-withdrawing nitro group will also be deshielded.
-
C1: The ipso-carbon attached to the carboxylic acid group will be deshielded.
-
C4, C6, C3: The remaining carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.
-
-
Aromatic Carbons of the Benzyl Group (δ 127 - 140 ppm): The six carbons of the benzyl ring will also appear in the aromatic region. The ipso-carbon (C9') will be the most downfield of this group. The ortho, meta, and para carbons will have similar chemical shifts.
-
Benzylic Carbon (C8, δ 70 - 75 ppm): The methylene carbon, being attached to an oxygen atom, is deshielded and will appear in this characteristic region for benzylic ethers.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton more reliably.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into the pipette.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Caption: Workflow for NMR sample preparation.
Protocol for D₂O Exchange Experiment
This experiment is crucial for confirming the identity of the carboxylic acid proton signal.
-
Acquire Initial ¹H NMR Spectrum: Follow the standard protocol to obtain a ¹H NMR spectrum of the sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing the sample solution.
-
Mix: Gently shake the NMR tube to ensure thorough mixing of the D₂O with the sample solution.
-
Re-acquire ¹H NMR Spectrum: Acquire a second ¹H NMR spectrum of the same sample.
-
Analysis: Compare the two spectra. The signal corresponding to the carboxylic acid proton should either disappear or significantly decrease in intensity in the second spectrum due to the exchange of the acidic proton with deuterium.[1][3]
Conclusion
The NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns in both the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule. The characteristic downfield signal of the carboxylic acid proton, the distinct patterns of the aromatic protons on the substituted benzoic acid ring, and the signals corresponding to the benzyloxy group together provide a unique spectral fingerprint for this compound. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently characterize this compound and ensure its identity and purity in their scientific endeavors.
References
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
-
LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Core Principles: The Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group on 2-hydroxy-5-nitrobenzoic acid to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzylating agent, such as benzyl bromide or benzyl chloride.[1]
The success of this synthesis hinges on optimizing the conditions to favor the SN2 pathway while minimizing competing side reactions.
Reaction Mechanism
Sources
Technical Support Center: Purification of Crude 2-(Benzyloxy)-5-nitrobenzoic acid
Welcome to the technical support center for 2-(Benzyloxy)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The three most effective techniques are:
-
Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds like this compound. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the target compound.[1] A mixed-solvent system, such as ethanol/water, is often highly effective for benzoic acid derivatives.[2]
-
Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating the acidic target compound from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a mild base, washed, and then regenerated by acidification.[3][4]
-
Column Chromatography: While more labor-intensive and costly, column chromatography offers the highest resolution and is best for separating complex mixtures or impurities with very similar properties to the desired product, such as positional isomers.[5][6]
Q2: What are the typical impurities I should expect in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: For example, 2-hydroxy-5-nitrobenzoic acid or benzyl bromide/chloride.
-
Isomeric Byproducts: Nitration reactions can sometimes yield positional isomers, which can be challenging to separate.[7][8]
-
Side-Reaction Products: Benzyl alcohol (from hydrolysis of the benzyl ether) or products from over-nitration.
-
Residual Solvents and Reagents: Solvents used during the reaction or work-up (e.g., DMF, toluene) and residual acids or bases from the synthesis.
Q3: My crude product is a persistent yellow or brownish color. What causes this and how can I remove it?
A3: A persistent color is typically due to highly conjugated impurities or oxidation byproducts.[9] The most effective way to address this is by treating the solution with activated charcoal during recrystallization. The charcoal has a high surface area that adsorbs these colored impurities.[7] The charcoal is then removed by hot gravity filtration before allowing the purified compound to crystallize.[10]
Troubleshooting Guide: Common Experimental Issues
Problem 1: During recrystallization, my compound "oils out" instead of forming crystals.
-
Potential Cause: The solution is too highly supersaturated, causing the compound to come out of solution above its melting point, or the cooling process is too rapid. This is a common issue with many organic compounds.
-
Expert Solution:
-
Re-heat the flask containing the oiled-out product until the oil completely redissolves into the solution.
-
Add a small amount of additional hot solvent (e.g., 5-10% more of the primary solvent like ethanol) to slightly decrease the saturation.[7]
-
Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a beaker with paper towels) can promote the formation of large, pure crystals.[11]
-
If crystals still do not form, try scratching the inside of the flask at the solution's surface with a glass rod to induce nucleation.[12]
-
Problem 2: My recovery yield after recrystallization is very low.
-
Potential Cause: Several factors can lead to low recovery:
-
Using an excessive amount of solvent during the dissolution step.
-
Premature crystallization during hot filtration.
-
Washing the final crystals with a solvent that is not ice-cold.
-
-
Expert Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid. Adding solvent in small portions and allowing time for dissolution between additions is critical.[11]
-
Prevent Premature Crystallization: When performing a hot gravity filtration (e.g., to remove charcoal or insoluble impurities), pre-heat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.[9]
-
Optimize Washing: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.[12]
-
Problem 3: The purity of my material (as checked by LC or MP) does not improve after acid-base extraction.
-
Potential Cause: The primary impurities are likely other acidic compounds with similar pKa values, such as positional isomers from a nitration step.[8] Acid-base extraction is not effective at separating compounds with similar acidic properties.
-
Expert Solution:
-
Confirm Impurity Profile: If possible, use an analytical technique like HPLC or NMR to identify the nature of the impurities.
-
Employ a Hybrid Approach: Use the acid-base extraction as a preliminary bulk purification step to remove any neutral or basic contaminants. Follow this with a careful recrystallization, which separates compounds based on their different crystal lattice energies and solubilities.
-
Consider Chromatography: If isomeric impurities are confirmed, column chromatography will likely be necessary for effective separation.[6][13]
-
Workflow: Selecting a Purification Strategy
The following decision tree can help guide your choice of purification technique based on the initial state of your crude material.
Caption: Decision tree for selecting the optimal purification strategy.
Data Summary: Comparison of Purification Techniques
The table below summarizes the expected outcomes for each primary purification method. These values are typical and can vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Primary Limitations |
| Recrystallization | 98 - 99.5% | 70 - 90% | Scalable, cost-effective, good for removing most common impurities.[1] | Less effective for impurities with similar solubility; potential for low yield if not optimized.[11] |
| Acid-Base Extraction | 90 - 98% | 85 - 95% | Excellent for removing neutral/basic impurities; high throughput.[3] | Ineffective for separating other acidic compounds (e.g., isomers).[4] |
| Column Chromatography | > 99.5% | 50 - 80% | Highest resolution; capable of separating very similar compounds.[5] | Time-consuming, requires large solvent volumes, difficult to scale up. |
Detailed Protocol: Recrystallization from Ethanol/Water
This protocol describes a robust method for purifying crude this compound using a mixed-solvent system, a technique proven effective for similar substituted benzoic acids.[2]
Principle: The compound is highly soluble in hot ethanol but has poor solubility in water. By dissolving the crude material in a minimum of hot ethanol and then carefully adding hot water as an anti-solvent, a supersaturated solution is created that, upon slow cooling, will deposit pure crystals.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (x2)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Activated charcoal (optional, for colored samples)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the entire solid at a gentle boil.[11] Causality: Using the absolute minimum amount of the "good" solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% by weight). Return the flask to the heat and boil gently for 2-3 minutes.[7] Causality: The charcoal adsorbs colored, high-molecular-weight impurities.
-
Hot Gravity Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper. Filter the hot solution quickly to remove the charcoal. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper, which would decrease the yield.[9]
-
Addition of Anti-Solvent: Heat a separate beaker of deionized water to boiling. While stirring the hot ethanol solution, add the hot water dropwise until the solution just begins to turn cloudy (turbid). This is the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best results, insulate the flask to slow the cooling rate.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling allows for the formation of a more perfect crystal lattice, which effectively excludes impurities.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final recrystallization mixture).[12] Causality: The cold solvent wash removes residual soluble impurities from the crystal surfaces without re-dissolving the product.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and final mass to calculate the percent recovery. The melting point of pure this compound is 167-169 °C. A sharp melting point close to the literature value indicates high purity.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Begg, B. (2017). Extraction of Benzoic Acid. Odinity. Available at: [Link]
-
University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry. Available at: [Link]
-
University of Missouri-St. Louis. The Extraction of Benzoic Acid from a Mixture. Department of Chemistry. Available at: [Link]
-
Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Available at: [Link]
-
Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography. Available at: [Link]
-
St. Olaf College. Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder. Recrystallization 2. Department of Chemistry. Available at: [Link]
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]
-
University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 2-(Benzyloxy)-5-nitrobenzoic acid
Welcome to the technical support center for 2-(Benzyloxy)-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot failed reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and stability of this compound.
Q1: What are the recommended solvents for dissolving this compound?
Answer: The solubility of this compound is dictated by its aromatic structure and the presence of both a polar carboxylic acid group and a large, nonpolar benzyloxy group.
-
Good Solubility: It is generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It also shows good solubility in alcohols like ethanol and methanol.[1][2][3]
-
Limited Solubility: Solubility is limited in nonpolar solvents like hexanes and toluene.
-
Aqueous Solubility: As with many carboxylic acids, it is poorly soluble in neutral water.[3][4] However, its solubility in aqueous solutions can be significantly increased by deprotonation of the carboxylic acid.[4][5] Adding a base such as sodium hydroxide or sodium bicarbonate to create the corresponding carboxylate salt will enhance its solubility in water or buffer systems.[5][6]
| Solvent Type | Examples | Solubility Profile |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | High |
| Polar Protic | Methanol, Ethanol | Good |
| Aqueous (Basic) | aq. NaHCO₃, aq. NaOH | High (as salt) |
| Aqueous (Neutral) | Water, PBS | Very Low |
| Nonpolar | Hexanes, Toluene, Dichloromethane | Low to Moderate |
Q2: How stable is this compound? Are there specific conditions to avoid?
Answer: Understanding the stability of the molecule's key functional groups is critical for successful experiments.
-
The Benzyloxy Protecting Group: The benzyl ether is generally robust but is susceptible to cleavage under specific conditions.
-
Catalytic Hydrogenation: This is the most common method for benzyl ether deprotection. Conditions such as H₂ gas with a palladium catalyst (Pd/C) will readily cleave the benzyl group to yield the corresponding phenol.[7] Therefore, you must avoid these conditions if the protecting group needs to remain intact.
-
Strong Acids: Strong Lewis or Brønsted acids can facilitate cleavage, particularly at elevated temperatures.[8]
-
Oxidative Conditions: Certain strong oxidizing agents can affect the benzyl group.[9]
-
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and is relatively stable. However, it is readily reduced to an amine group using various reagents, including catalytic hydrogenation (which would also cleave the benzyl ether) or metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.
-
General Stability: The compound can be sensitive to light, a common characteristic of nitroaromatic compounds.[10] It is recommended to store it in a cool, dark place and to protect reaction mixtures from direct light, especially during long reaction times.
Q3: What is the best way to monitor the progress of reactions involving this acid?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent is typically effective. A good starting point is a 7:3 to 1:1 mixture of Hexane/Ethyl Acetate. The polarity can be adjusted based on the polarity of your other reactants and products. Adding a small amount of acetic acid (~1%) to the eluent can improve the spot shape of carboxylic acids by preventing streaking.
-
Visualization:
-
UV Light (254 nm): The aromatic rings will allow for visualization under UV light.
-
Staining: If the product is not UV-active, stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can be used.
-
Troubleshooting Guide: Failed Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with carboxylic acids. However, failures are common, especially with structurally complex substrates.
Scenario: "My amide coupling reaction between this compound and my amine isn't working. I only recover starting materials."
This is a frequent issue that can stem from several root causes. Let's diagnose the problem systematically.
Initial Diagnostic Workflow
This flowchart outlines the primary decision-making process for troubleshooting a failed amide coupling.
Caption: General troubleshooting workflow for failed amide couplings.
Deep Dive into Potential Causes and Solutions
1. Cause: Poor Reagent or Solvent Quality
From a mechanistic standpoint, the most common failure point is the hydrolysis of the activated carboxylic acid intermediate.[11][12] Carbodiimide reagents like EDC work by forming a highly reactive O-acylisourea intermediate, which is susceptible to attack by water.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your reaction solvents (e.g., DMF, DCM) are freshly distilled or from a sealed bottle rated as anhydrous.
-
Check Amine and Base Purity: Your amine should be pure, and if you are using a liquid base like DIPEA or triethylamine, ensure it is dry. Water can be introduced through impure reagents.[13]
-
Fresh Coupling Reagents: Coupling reagents, especially carbodiimides and additives like HOBt, can degrade over time. Use fresh reagents for important reactions.
-
2. Cause: Inefficient Carboxylic Acid Activation
The electronic and steric properties of this compound can make it challenging to activate. The bulky ortho-benzyloxy group can sterically hinder the approach of the coupling reagent, while the electron-withdrawing nitro group reduces the nucleophilicity of the corresponding carboxylate.
-
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: If standard EDC/HOBt fails, move to a uronium-based reagent like HATU or COMU. These reagents are known to be highly effective for difficult couplings, including those with sterically hindered acids or poorly nucleophilic amines.[13][14]
-
Convert to the Acyl Chloride: For a more reactive intermediate, convert the carboxylic acid to an acyl chloride. This is a robust but potentially harsh method.[15]
Protocol: Acyl Chloride Formation
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.
-
Procedure:
-
Dissolve 1 equivalent of this compound in an anhydrous solvent like DCM or toluene.
-
Add a catalytic drop of DMF (if using oxalyl chloride).
-
Slowly add 1.5-2.0 equivalents of oxalyl chloride or SOCl₂ at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the starting acid.
-
Concentrate the mixture in vacuo to remove excess reagent. Crucially, the resulting acyl chloride is moisture-sensitive and should be used immediately without purification.
-
-
Caution: This method can lead to side reactions if not performed carefully at low temperatures.[15]
-
-
3. Cause: Low Amine Nucleophilicity
Sometimes the problem lies not with the acid but with the amine. Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles.[15]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier.
-
Add a Stronger, Non-Nucleophilic Base: If you suspect the amine is being protonated or is not sufficiently nucleophilic, adding a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can help.
-
Run a Control Reaction: Test your amine with a simpler, more reactive acylating agent like benzoyl chloride to confirm it is capable of undergoing the reaction.[15]
-
Troubleshooting Guide: Unexpected Side Reactions
Scenario: "My reaction worked, but I obtained an unexpected product. Mass spectrometry suggests I've lost the benzyl group."
Unintentional deprotection of the benzyloxy group is a common and frustrating side reaction. This typically occurs under reductive or strongly acidic conditions.
Investigating Unwanted Deprotection
Caption: Diagnostic flowchart for unintended debenzylation.
Common Causes of Unwanted Debenzylation
-
Cause: Trace Metal Contamination or Reductive Conditions
-
Explanation: The benzyl C-O bond is highly susceptible to hydrogenolysis.[7] If you are performing a multi-step synthesis and used a palladium catalyst in a previous step, trace amounts of palladium may remain in your material, which can catalyze debenzylation if a hydrogen source (even from a solvent like methanol) is present.
-
Solution: Ensure rigorous purification of intermediates that have been exposed to hydrogenation catalysts. If a reduction of the nitro group is desired without affecting the benzyl ether, use chemical methods like SnCl₂ in HCl/EtOH or Fe/NH₄Cl instead of catalytic hydrogenation.
-
-
Cause: Acidic Conditions
-
Explanation: While robust to mild acids, the benzyl ether can be cleaved by strong Brønsted or Lewis acids, especially with heat.[8] Reagents like trifluoroacetic acid (TFA), often used to remove other protecting groups like Boc, can cleave benzyl ethers over time.
-
Solution: Carefully review all reagents and additives. If an acid is necessary for the reaction, try to use the mildest conditions possible or buffer the reaction mixture. If deprotection is unavoidable, you may need to reconsider your synthetic strategy to either deprotect intentionally at a later stage or use a more acid-stable protecting group.
-
-
Cause: Oxidative Cleavage
-
Explanation: Certain oxidative reagents, such as 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), are specifically used for the deprotection of benzyl ethers.[16] Ensure that no such reagents are being used inadvertently.
-
Solution: Always check for cross-reactivity when planning a synthesis involving multiple functional groups. If an oxidation is required elsewhere in the molecule, choose a reagent that is known to be selective and will not affect the benzyl ether.
-
By methodically working through these potential issues, you can diagnose the root cause of your failed reaction and develop a successful, rational path forward.
References
- Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. (n.d.). Google Patents.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.
- 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Chemsrc.
- PRODUCT INFORMATION: 2-Nitro-5-thiocyanatobenzoic Acid. (2022). Cayman Chemical.
- Common side reactions and byproducts in 2-Nitrobenzamide synthesis. (n.d.). Benchchem.
- 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate.
- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). ACS Publications.
- 2-Nitrobenzoic acid 552-16-9 wiki. (n.d.). Guidechem.
- 2-Chloro-5-nitrobenzoic acid. (n.d.). Solubility of Things.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). Organic Chemistry Portal.
- Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (2005). Organic Chemistry Portal.
- This compound. (n.d.). Sigma-Aldrich.
- 2-METHYL-5-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals, NOAA.
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. (n.d.). Benchchem.
- Production process of 2-chloro-5-nitrobenzoic acid. (n.d.). Google Patents.
- 2 – CHLORO – 5 – NITRO BENZOIC ACID. (n.d.). SDI.
- How to overcome common problems in Benzamide synthesis? (n.d.). Benchchem.
- Process for the purification of benzoic acid by distillation with an amine. (n.d.). Google Patents.
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014). ResearchGate.
- Tips and tricks for difficult amide bond formation? (2021). Reddit.
- How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ. (n.d.). Guidechem.
- SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid. (2025). Sigma-Aldrich.
- A comparative study of amide-bond forming reagents in aqueous media. (2017). Luxembourg Bio Technologies.
- 2-(Benzyloxy)-5-bromobenzoic acid. (n.d.). PubChem.
- amide coupling help. (2022). Reddit.
- troubleshooting common issues in benzamide synthesis. (n.d.). Benchchem.
- 2-Chloro-5-nitrobenzoic acid. (n.d.). PubChem.
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- 8. researchgate.net [researchgate.net]
- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
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- 16. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Technical Support Center: Alternative Solvents for Reactions with 2-(Benzyloxy)-5-nitrobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solvent selection for reactions involving 2-(Benzyloxy)-5-nitrobenzoic acid. Our goal is to help you navigate common challenges, optimize your reaction conditions, and transition to safer, more sustainable solvent systems without compromising experimental outcomes.
Part 1: Foundational Knowledge - Understanding Your System
This section addresses the fundamental properties of this compound and the rationale behind traditional solvent choices.
Q1: What are the key chemical properties of this compound that influence solvent choice?
Answer: The molecular structure of this compound contains three key functional groups that dictate its solubility and reactivity, and therefore the choice of solvent:
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of hydrogen bonding. It can act as a hydrogen bond donor and acceptor and will react with bases.[1][2] Its presence generally favors polar solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. This group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3][4][5]
-
Benzyloxy Group (-OCH₂Ph): A large, relatively non-polar, and bulky ether group. This group increases the molecule's affinity for less polar or moderately polar organic solvents compared to its hydroxyl analogue (2-hydroxy-5-nitrobenzoic acid).
The combination of these groups results in a molecule with significant polarity but also considerable organic character, requiring a solvent that can effectively solvate all parts of the structure.
Q2: Why are traditional solvents like DMF, DMSO, DMAc, and NMP so common for reactions with this type of molecule?
Answer: Traditional dipolar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are frequently used for several compelling reasons:
-
Excellent Solvating Power: They possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to dissolve a wide range of organic and inorganic reagents, including polar starting materials like nitrobenzoic acids.
-
Aprotic Nature: They lack acidic protons. This is critical in many reactions, such as SN2 and SNAr, because they do not form strong hydrogen bonds with anionic nucleophiles.[6][7] This "naked" state enhances the nucleophile's reactivity, leading to significant rate accelerations.[3][4][7]
-
High Boiling Points: Their low volatility allows for reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for reactions on deactivated aromatic rings.[8]
Q3: What are the main drawbacks of using these traditional dipolar aprotic solvents?
Answer: Despite their synthetic utility, these solvents are increasingly being phased out due to significant environmental, health, and safety (EHS) concerns:
-
Toxicity: Many are classified as Substances of Very High Concern (SVHC) under regulations like REACH.[9] For example, DMF and NMP are classified as reproductive toxicants.
-
Environmental Impact: They are derived from petrochemical sources, are often water-miscible (making separation from aqueous waste streams difficult), and can be persistent in the environment.[10]
-
Difficult Removal: Their high boiling points make them difficult to remove from the final product, often requiring high vacuum, elevated temperatures, or extensive extraction procedures, which complicates purification and increases energy consumption.[9][10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides practical advice for specific problems you may encounter during your experiments.
Q4: My starting material, this compound, is not dissolving. What should I do?
Answer: Solubility issues are a common first hurdle. The cause is often a mismatch between the polarity of your solute and the solvent. Follow this troubleshooting workflow:
Caption: Workflow for selecting and validating an alternative solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: In separate small vials, weigh out an identical amount of this compound (e.g., 25 mg).
-
Solubility Test: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., GVL, Cyrene™, 2-MeTHF) and your current solvent (e.g., DMF) as a control. Stir at room temperature and observe solubility. Gently warm if necessary for the reaction conditions. If the starting material does not dissolve, the solvent is likely unsuitable.
-
Reaction Initiation: To the vials with dissolved starting material, add the other reagents for your reaction in stoichiometric amounts.
-
Monitoring: Seal the vials, place them in a temperature-controlled shaker or heating block, and stir. Take small aliquots at set time intervals (e.g., 1h, 4h, 16h) and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and formation of the product.
-
Analysis: Compare the reaction progress in each solvent relative to the control. The goal is to find a solvent that provides a similar or better reaction rate and a clean product profile.
By following this structured approach, you can confidently identify and implement a safer and more sustainable solvent for your reactions with this compound.
References
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]
-
GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology. Available at: [Link]
-
Green solvents for sustainable organic synthesis: state of the art. RSC Publishing. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. American Chemical Society. Available at: [Link]
-
(PDF) Green Solvents in Organic Synthesis. ResearchGate. Available at: [Link]
-
Green solvent. Wikipedia. Available at: [Link]
-
Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach. International Academic Publishing House (IAPH). Available at: [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Available at: [Link]
-
Replacement strategies for non-green dipolar aprotic solvents. Semantic Scholar. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Available at: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at: [Link]
-
21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Carboxylic acid - Aromatic, Organic, Reactions. Britannica. Available at: [Link]
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- 10. Replacement strategies for non-green dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing the Exothermic Nature of Nitration Reactions for Benzoic Acid Derivatives
Welcome to the Technical Support Center for managing exothermic nitration reactions of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and modification of these crucial chemical scaffolds. The nitration of aromatic compounds, particularly those with deactivating groups like the carboxylic acid in benzoic acid, is a powerful synthetic tool. However, it is an inherently energetic process that demands rigorous control to ensure safety, selectivity, and reproducibility.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the thermodynamics and kinetics that govern these reactions and provide actionable troubleshooting advice for the specific challenges you may encounter.
Section 1: Fundamental Principles of Nitration Exothermicity
FAQ 1: Why is the nitration of benzoic acid derivatives a significant thermal hazard?
The nitration of aromatic compounds is a highly exothermic process.[1][2][3] The reaction involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4][5][6][7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[4][5][6][7][8]
The subsequent electrophilic attack of the nitronium ion on the aromatic ring is a rapid, heat-releasing step.[2] While the carboxylic acid group of benzoic acid is deactivating, making the reaction slower than that of benzene, the overall process still generates a significant amount of heat.[9] If this heat is not effectively dissipated, the reaction temperature can rise, leading to an increased reaction rate and a dangerous feedback loop known as a thermal runaway.[2] This can result in vigorous gas evolution, splashing of corrosive acids, and in severe cases, an explosion.[3][10]
FAQ 2: How do substituents on the benzoic acid ring affect the exothermicity?
Substituents on the benzoic acid ring play a critical role in the reaction's thermal profile.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, activate the ring, making it more susceptible to electrophilic attack.[11] This leads to a faster reaction rate and a more pronounced exotherm compared to unsubstituted benzoic acid.[12]
-
Electron-withdrawing groups (EWGs) , in addition to the carboxylic acid, further deactivate the ring.[1] This generally results in a slower, more controlled reaction. However, forcing the reaction to proceed by using higher temperatures or more potent nitrating agents can still pose a significant thermal hazard.[1]
It is crucial to consider the electronic nature of all substituents when planning a nitration reaction to anticipate and manage the expected heat output.
Section 2: Proactive Thermal Management Strategies
Effective management of the reaction exotherm begins with careful planning and setup. The goal is to ensure that the rate of heat removal always exceeds the rate of heat generation.[13]
Core Experimental Protocol: Controlled Nitration of a Benzoic Acid Derivative
This protocol outlines the fundamental steps for safely conducting a lab-scale nitration.
Materials and Reagents:
-
Benzoic acid derivative
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Appropriate organic solvent for workup (e.g., dichloromethane)
-
Sodium bicarbonate (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer with its adapter
-
Dropping funnel
-
Ice-salt bath or other suitable cooling system
-
Büchner funnel and flask for filtration
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.[11] Place the flask in an ice-salt bath to achieve temperatures below 0°C.[14]
-
Preparation of the Substrate Solution: Charge the flask with the benzoic acid derivative and concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved, while maintaining a low temperature.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath. Crucial Safety Note: Always add the acid with the lower density (in this case, often nitric acid, but always verify) to the acid with the higher density (sulfuric acid) to prevent splashing. The preparation of this "mixed acid" is itself a highly exothermic process.[15][16]
-
Controlled Addition: Slowly add the pre-chilled nitrating mixture to the stirred solution of the benzoic acid derivative via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature within a predetermined safe range (typically 0-10°C for many benzoic acid derivatives).[14][15]
-
Reaction Monitoring: Continuously monitor the internal temperature.[11][17] If the temperature begins to rise uncontrollably, immediately stop the addition of the nitrating mixture.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, monitoring for completion by a suitable method (e.g., TLC).
-
Quenching: Once the reaction is complete, the mixture must be safely quenched. The standard and safest procedure is to slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[18] This serves to dilute the strong acids and dissipate the significant heat of dilution.[18]
-
Workup and Isolation: The precipitated product can then be collected by vacuum filtration and washed with cold water to remove residual acids.[15] Further purification, such as recrystallization, may be necessary.[15]
Visualization of the Experimental Workflow
Caption: Decision workflow for a thermal runaway event.
Issue 2: Low Yield of the Desired Nitro-Benzoic Acid Derivative
Question: My reaction worked safely, but the yield of my desired product is very low. What are the likely causes?
Potential Causes and Solutions:
-
Incomplete Reaction: The deactivating nature of the carboxylic acid and potentially other EWGs can make the reaction sluggish. [1] * Solution: Consider extending the reaction time or cautiously increasing the reaction temperature by a few degrees while carefully monitoring for any signs of thermal instability. Alternatively, a more potent nitrating system could be explored, though this will also increase the exothermic hazard. [1]* Over-Nitration: At higher temperatures or with prolonged reaction times, dinitration can occur, consuming the desired mononitrated product. [4] * Solution: Maintain a low reaction temperature (0°C or below) and monitor the reaction progress closely to stop it once the starting material is consumed. [1]* Loss During Workup: The product may have some solubility in the acidic aqueous phase, leading to losses during filtration.
-
Solution: Ensure the quenching is done on a large volume of ice to maximize precipitation. Thoroughly wash the collected solid with cold water to remove impurities without dissolving a significant amount of the product.
-
Issue 3: Formation of Unexpected Isomers
Question: I am getting a mixture of ortho, meta, and para isomers, but I expected predominantly the meta product. Why is this happening?
Explanation and Mitigation:
The carboxylic acid group is a meta-director in electrophilic aromatic substitution. [4]However, the regioselectivity is not always absolute.
-
Influence of Other Substituents: If the benzoic acid derivative has other substituents, they will also influence the position of nitration. An ortho, para-directing group can compete with the meta-directing effect of the carboxylic acid, leading to a mixture of isomers.
-
Temperature Effects: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity, resulting in the formation of more of the minor isomers. [14] * Solution: Running the reaction at the lowest practical temperature (e.g., 0°C or below) can significantly improve the selectivity for the thermodynamically favored product. [14]
Section 4: Advanced Concepts and Alternative Methodologies
FAQ 3: What is the difference between batch and continuous flow nitration?
-
Batch Nitration: This is the traditional method where reactants are combined in a stirred vessel. While versatile for small-scale synthesis, scaling up batch nitrations is challenging due to difficulties in managing heat transfer. The large volume of reacting material presents a significant safety risk if a runaway occurs. [18]* Continuous Flow Nitration: In this approach, reactants are continuously pumped through a microreactor or tube reactor. [18]Continuous flow systems offer vastly superior heat transfer due to their high surface-area-to-volume ratio. [18][19][20]This allows for precise temperature control, significantly enhancing the safety of highly exothermic reactions and often leading to higher yields and selectivities. [18][19][20][21][22]
Visualization of Batch vs. Flow Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. labproinc.com [labproinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 20. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating the Large-Scale Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid. This guide is designed to provide in-depth, practical advice to navigate the challenges associated with the large-scale production of this important chemical intermediate. As Senior Application Scientists, we combine our expertise in process chemistry with field-proven insights to help you optimize your synthesis, troubleshoot common issues, and ensure the integrity of your final product.
I. Foundational Principles: The Williamson Ether Synthesis at Scale
The synthesis of this compound is primarily achieved through a classic Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-hydroxy-5-nitrobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether linkage.[1][2]
While straightforward in principle, scaling up this reaction introduces several challenges that can impact yield, purity, and safety. Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds via an SN2 mechanism, which is favored by primary alkyl halides like benzyl chloride.[1][3] However, competing side reactions, such as elimination and C-alkylation, can become significant under certain conditions.[4][5]
II. Troubleshooting Guide & FAQs: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
A. Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Several factors can hinder the initiation of a Williamson ether synthesis on a large scale:
-
Incomplete Deprotonation: The phenolic proton of 2-hydroxy-5-nitrobenzoic acid must be completely removed to form the nucleophilic phenoxide. Insufficient base or the use of a weak base can lead to incomplete deprotonation. On a large scale, ensuring thorough mixing to achieve a homogeneous reaction mixture is critical.
-
Water Content: The presence of water can protonate the highly reactive phenoxide, quenching the reaction. Ensure all reagents and solvents are anhydrous.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A typical temperature range for this type of reaction is 50-100 °C.[1]
Troubleshooting Steps:
-
Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a strong base (e.g., sodium hydroxide, potassium carbonate) is used.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying the 2-hydroxy-5-nitrobenzoic acid starting material in a vacuum oven before use.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring for the consumption of starting materials by TLC or HPLC.
Q2: I'm observing a significant exotherm during the addition of benzyl chloride. How can I control this?
A2: The reaction between the phenoxide and benzyl chloride is exothermic. On a large scale, this heat generation can be difficult to manage and can lead to a runaway reaction.
Control Measures:
-
Slow, Controlled Addition: Add the benzyl chloride dropwise or in small portions to the reaction mixture. The addition rate should be carefully controlled to maintain a stable internal temperature.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
B. Byproduct Formation and Purity
Q3: My final product is contaminated with a significant amount of an isomeric byproduct. What is it and how can I minimize it?
A3: The most likely isomeric byproduct is the result of C-alkylation , where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[6][7] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the ring).
Minimizing C-Alkylation:
-
Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[7][8] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus promoting C-alkylation.[7]
-
Counter-ion: The nature of the cation can also influence the O/C alkylation ratio.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can enhance the rate of O-alkylation and improve selectivity.[9][10][11] This technique is particularly useful in large-scale syntheses as it can facilitate the reaction between reactants in different phases.
Q4: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?
A4: A higher molecular weight byproduct could be a poly-benzylated product . This can occur if the newly formed ether product undergoes further reaction with benzyl chloride. While less common for this specific substrate, it is a possibility, especially if an excess of benzyl chloride is used or if reaction temperatures are too high for an extended period.
Preventing Poly-benzylation:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of benzyl chloride.
-
Reaction Monitoring: Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
C. Work-up and Purification
Q5: I'm having difficulty purifying my product. What are the best practices for large-scale purification?
A5: Large-scale purification of this compound typically involves the following steps:
-
Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and quenched with water. The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted 2-hydroxy-5-nitrobenzoic acid and then with brine to remove residual water.
-
Crystallization: The crude product is then purified by crystallization from a suitable solvent or solvent mixture. Ethanol or mixtures of ethanol and water are often good choices for recrystallizing benzoic acid derivatives.[12] The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[12]
-
Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum.
Troubleshooting Purification:
-
Oiling Out: If the product "oils out" during crystallization instead of forming solid crystals, it may be due to the presence of impurities or cooling the solution too quickly. Try adding a co-solvent or seeding the solution with a small crystal of the pure product.
-
Poor Recovery: If the recovery from crystallization is low, you may be using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product.
III. Experimental Protocols & Data
A. Generalized Large-Scale Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles | Equivalents |
| 2-Hydroxy-5-nitrobenzoic acid | 183.12 | - | 1.83 | 10.0 | 1.0 |
| Sodium Hydroxide | 40.00 | - | 0.44 | 11.0 | 1.1 |
| Benzyl Chloride | 126.58 | 1.10 | 1.33 | 10.5 | 1.05 |
| Dimethylformamide (DMF) | - | - | 10 L | - | - |
Procedure:
-
Charge a suitable reactor with 2-hydroxy-5-nitrobenzoic acid and DMF.
-
Stir the mixture to form a slurry.
-
Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 30°C.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the sodium salt.
-
Slowly add benzyl chloride to the reaction mixture over 2-3 hours, maintaining the temperature between 60-70°C.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
B. HPLC Analysis Method
A robust HPLC method is essential for monitoring the reaction and assessing the final product's purity.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the starting material, product, and potential byproducts like the C-alkylated isomer.
IV. Safety Considerations
The large-scale synthesis of this compound requires strict adherence to safety protocols, particularly when handling benzyl chloride.
-
Benzyl Chloride: Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[13][14] It is also toxic by inhalation and skin absorption.[13]
-
Handling: Always handle benzyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[15]
-
Storage: Store benzyl chloride in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and metals.[15]
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup.
-
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A robust temperature control system and a clear emergency plan for cooling failure are essential.
-
Pressure Build-up: The reaction may evolve gases. Ensure the reactor is properly vented.
V. Visualization of the Synthesis Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
VI. References
-
Egambergenovna, R. T. (n.d.). Alkylation of p-Nitrophenol with Benzyl Chloride. International Journal of Artificial Intelligence. Retrieved from [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
American Academic Publisher. (2024, September 15). Alkylation of p-Nitrophenol with Benzyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Static phase transfer catalysis for Williamson reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of benzylation of o‐, m‐ and p‐substituted nitroarenes and.... Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Google Books. (n.d.). Williamson Ether Synthesis. Retrieved from
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
GOV.UK. (n.d.). Benzyl chloride - Incident management. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from
-
2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved from
-
American Academic Publisher. (n.d.). View of ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation. Retrieved from
-
Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of benzoic acid. Retrieved from
-
Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC gradient conditions for benzoic acid and benzyl alcohol analysis. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of nitrobenzoic and anthranilic acids. Retrieved from
-
Google Patents. (n.d.). Process for the production and purification of benzoic acid. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. academicpublishers.org [academicpublishers.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. jk-sci.com [jk-sci.com]
- 9. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. benchchem.com [benchchem.com]
- 13. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. nj.gov [nj.gov]
Technical Support Center: Stability and Degradation of 2-(Benzyloxy)-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 2-(benzyloxy)-5-nitrobenzoic acid. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound, offering insights into its chemical behavior under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its three key functional groups: the benzyl ether, the nitroaromatic system, and the carboxylic acid. The main degradation pathways are initiated by:
-
Strong acidic conditions: Can lead to the cleavage of the benzyl ether linkage.
-
Oxidative stress: The benzylic carbon is susceptible to oxidation.
-
Photolytic exposure: Nitroaromatic compounds are often light-sensitive and can undergo complex photochemical reactions.[1][2]
-
Elevated temperatures: Can induce thermal decomposition, particularly decarboxylation and denitration.[3][4]
Q2: How stable is the benzyl ether linkage in this compound?
A2: Benzyl ethers are generally robust protecting groups, stable under neutral and basic conditions.[5] However, the ether bond in this compound can be cleaved under specific conditions:
-
Acid-Catalyzed Cleavage: Strong acids like HBr or HI can protonate the ether oxygen, facilitating cleavage.[5][6] This reaction often proceeds through a stable benzyl carbocation intermediate (an SN1 mechanism), yielding 2-hydroxy-5-nitrobenzoic acid and benzyl alcohol (which may be further converted to benzyl halide in the presence of excess hydrohalic acid).[4][5]
-
Reductive Cleavage: While not a degradation pathway in the traditional sense, it's important to be aware that the benzyl ether is susceptible to catalytic hydrogenolysis (e.g., using Pd/C and H₂).[7] This is a common deprotection strategy.
-
Oxidative Cleavage: Strong oxidizing agents can attack the benzylic carbon.[8]
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are known to be photosensitive.[1][9] Exposure to UV or even strong visible light can lead to the formation of degradants. The photochemical reaction can be complex, but a plausible pathway involves the excitation of the nitro group, which may then abstract a hydrogen atom from the adjacent benzylic position, leading to the formation of nitroso compounds and other products.[10][11] It is crucial to protect solutions and solid samples of this compound from light.
Q4: What are the expected thermal degradation products?
A4: Based on studies of nitrobenzoic acid isomers, thermal decomposition of this compound is expected at elevated temperatures, likely commencing in the range of 120-200°C.[12] The decomposition is an exothermic process and can generate hazardous gaseous products, including:
-
Nitrogen oxides (NOx) from the nitro group.
-
Carbon monoxide (CO) and carbon dioxide (CO₂) from the carboxylic acid and the aromatic ring.[12]
The primary fragmentation pathways are believed to be the cleavage of the C-NO₂ bond and decarboxylation.[3][13]
Troubleshooting Guide
Issue 1: Appearance of an unexpected peak in HPLC analysis, eluting earlier than the parent compound.
-
Possible Cause: This could be a more polar degradation product, such as 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid).
-
Troubleshooting Steps:
-
Review Experimental Conditions: Check if the sample was exposed to acidic conditions (e.g., acidic mobile phase for an extended period, contamination with acid). Acid-catalyzed hydrolysis of the benzyl ether would lead to the formation of the more polar 2-hydroxy-5-nitrobenzoic acid.[4]
-
Co-injection: If a standard is available, co-inject 2-hydroxy-5-nitrobenzoic acid with your sample to see if the retention times match.
-
LC-MS Analysis: Use LC-MS to determine the mass of the impurity. The [M-H]⁻ ion for 2-hydroxy-5-nitrobenzoic acid would be at m/z 182.01, compared to m/z 272.05 for the parent compound.
-
Preventative Measures: If acid-catalyzed degradation is confirmed, ensure that solutions are prepared fresh and that the pH of the mobile phase is appropriate for the stability of the compound.
-
Issue 2: Multiple unexpected peaks observed after exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Possible Cause: Oxidative degradation can lead to several products. The benzylic position is a likely site of attack.
-
Plausible Degradation Products:
-
2-Hydroxy-5-nitrobenzoic acid and Benzaldehyde/Benzoic acid: Cleavage of the ether bond.
-
Benzyl 2-carboxy-4-nitrophenoxide: Oxidation of the benzylic carbon to a carbonyl, forming an ester-like intermediate which would be unstable.
-
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: This is the most effective tool for identifying multiple unknown degradants. By analyzing the fragmentation patterns, you can propose structures for the observed peaks.[14][15]
-
Control Experiments: Run control experiments without the oxidizing agent to ensure the peaks are not from other sources.
-
Literature on Benzyl Ether Oxidation: Review literature on the oxidation of benzyl ethers to understand potential reaction pathways and products.[8][12]
-
Issue 3: Loss of parent compound concentration over time, even when stored in the dark and at neutral pH.
-
Possible Cause: If hydrolytic, photolytic, and strong acid/base degradation are ruled out, consider the possibility of slow oxidation or interaction with container surfaces.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes initiate degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Container Material: The compound may adsorb to certain surfaces. Test storage in different types of containers (e.g., glass vs. polypropylene) to see if this affects stability.
-
Thermal Stability in Solution: Even at room temperature, slow degradation may occur. Consider storing stock solutions at lower temperatures (e.g., 4°C or -20°C), after confirming solubility at these temperatures.
-
Predicted Degradation Pathways
The following diagram illustrates the predicted major degradation pathways for this compound based on its chemical structure and the reactivity of analogous compounds.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound. The goal is to achieve 5-20% degradation.[16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C. Monitor at several time points (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C. Monitor at several time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for up to 7 days, protected from light.[17]
-
Thermal Degradation (Solution): Heat the stock solution at 60°C, protected from light.
-
Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 105°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
1. Instrumentation and Column:
-
HPLC system with a PDA or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient from low to high organic content will be necessary to separate the parent compound from more polar degradants like 2-hydroxy-5-nitrobenzoic acid. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent and potential degradants have good absorbance (e.g., 230 nm and 254 nm).
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and must be demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the stressed samples.
Data Summary
The following table summarizes the expected stability of this compound under various stress conditions, based on the known reactivity of its functional groups.
| Stress Condition | Reagent/Condition | Expected Stability | Plausible Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Labile | 2-Hydroxy-5-nitrobenzoic acid, Benzyl alcohol |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Likely Stable | Minimal degradation expected |
| Oxidation | 3% H₂O₂, RT | Labile | 2-Hydroxy-5-nitrobenzoic acid, Benzaldehyde, Benzoic acid |
| Thermal | >120°C | Labile | Gaseous products (NOx, CO, CO₂) |
| Photolytic | UV/Visible Light | Labile | Nitroso compounds and other complex photoproducts |
Workflow Diagram
Caption: Workflow for forced degradation studies of this compound.
References
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- SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
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- ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
- Chen, J., Liu, Y., & Dong, W. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
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- Qu, J., et al. (2015). Biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329. Applied and Environmental Microbiology, 81(2), 568-575.
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- Royal Society of Chemistry. (2015). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.
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proper storage conditions for 2-(Benzyloxy)-5-nitrobenzoic acid to ensure stability
Welcome to the technical support guide for 2-(Benzyloxy)-5-nitrobenzoic acid. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of this compound. Adherence to these guidelines is critical for ensuring the chemical integrity of the molecule, which underpins the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] The key is to minimize exposure to atmospheric moisture, oxygen, and light, which are primary contributors to degradation over time.
Q2: Is this compound sensitive to light?
Yes. Nitroaromatic compounds, a class to which this compound belongs, can be susceptible to photodegradation.[5][6] The energy from UV or even ambient light can initiate reactions, leading to the formation of impurities. Therefore, it is crucial to store the compound in an opaque or amber-colored vial and to keep it in a dark location, such as a cabinet or refrigerator.
Q3: What happens if the compound is exposed to high temperatures?
While the product is chemically stable under standard ambient conditions, elevated temperatures can promote thermal decomposition.[7] For nitroaromatic compounds, thermal degradation can be an exothermic process, potentially beginning at temperatures as low as 120-200°C for some derivatives.[6] Decomposition of similar benzoic acid derivatives has been observed to become severe at 200°C.[8][9] This can lead to the release of hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6]
Q4: Are there any chemicals that should not be stored near this compound?
Absolutely. Due to its benzoic acid backbone, this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) and strong bases (e.g., sodium hydroxide, potassium hydroxide).[4][10] Contact with these substances can trigger vigorous and potentially hazardous reactions.
Q5: How can I tell if my sample has degraded?
Visual inspection may reveal a change in color or texture (e.g., clumping from moisture absorption). However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of unexpected peaks or a decrease in the area of the main compound peak relative to a reference standard are clear indicators of instability.
Part 2: Summary of Recommended Storage Conditions
For quick reference, the optimal storage and handling parameters are summarized in the table below.
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Cool Environment (e.g., 2-8°C) | To minimize the rate of potential thermal degradation.[1][2][4] |
| Atmosphere | Dry; Inert Gas (Argon/Nitrogen) optional | Prevents hydrolysis and oxidation. Benzoic acid derivatives should be stored in dry conditions.[4][7][11] |
| Light Exposure | Protect from Light | Nitroaromatic compounds can be photosensitive, leading to photodegradation.[5][6] |
| Container | Tightly Sealed, Opaque/Amber Vial | Prevents exposure to moisture and light.[1][3][4][12] |
| Incompatibilities | Store away from strong bases and oxidizing agents | Avoids hazardous chemical reactions.[4][10] |
Part 3: Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and resolving problems related to the stability of this compound.
Issue: Inconsistent Experimental Results or Appearance of Unknown Peaks in Analysis
If you observe variability in your results or see unexpected peaks in your analytical data (HPLC, LC-MS, NMR), it is highly probable that the integrity of your starting material has been compromised. The following workflow will guide you through a systematic investigation.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate decomposition.
Objective: To identify the degradation susceptibility of this compound to heat, light, and humidity.
Methodology:
-
Sample Preparation:
-
Accurately weigh four separate samples (e.g., 5 mg each) of this compound into appropriate vials.
-
Control Sample: Store one vial under the recommended ideal conditions (dark, 2-8°C, tightly sealed).
-
Heat Stress: Place one vial in an oven at a moderately elevated temperature (e.g., 60°C) for 24-48 hours.
-
Photolytic Stress: Place one vial under a UV lamp (e.g., 254 nm) or in direct sunlight for 24-48 hours. Ensure the sample is in a quartz or borosilicate vial that allows light transmission.
-
Humidity Stress: Place one vial in a desiccator containing a saturated salt solution (e.g., sodium chloride to achieve ~75% relative humidity) at room temperature for 24-48 hours.
-
-
Analysis:
-
After the stress period, dissolve all four samples (including the control) in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).
-
Analyze each sample by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid).
-
Compare the chromatograms. The emergence of new peaks or a reduction in the peak area of the parent compound in the stressed samples relative to the control confirms degradation under those specific conditions.
-
Part 4: Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation. Understanding these potential pathways can aid in interpreting analytical results and optimizing experimental conditions. The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring itself against oxidation.[5][13] However, the other functional groups remain potential sites for degradation.
Caption: Potential degradation routes for the compound.
References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. NJ.gov. [Link]
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AU. (n.d.). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. AU. [Link]
-
Tradeasia. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Tradeasia. [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. VelocityEHS. [Link]
-
JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
- Ju, H., et al. (2022). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society.
-
Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(1), 136-161. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. Thermo Fisher Scientific.
-
Sdfine. (n.d.). Safety Data Sheet: 3-nitrobenzoic acid. Sdfine. [Link]
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Chemsrc. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Chemsrc.com. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 4-Benzyloxy-3-nitrobenzoic Acid. Angene. [Link]
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3662. [Link]
-
ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305-314. [Link]
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Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the nuanced differences between structural isomers can dictate the success or failure of a development pipeline. The strategic placement of functional groups on an aromatic scaffold governs a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of 2-(Benzyloxy)-5-nitrobenzoic acid and its key isomers, offering a framework for rational selection and application in research and development.
While this compound is a valuable synthetic intermediate, its direct physicochemical data is not as prevalent in the literature as that of its isomers. This guide, therefore, combines established experimental data for its analogues with predictive analysis based on fundamental chemical principles and provides detailed protocols for empirical validation.
The Isomers in Focus: A Structural Overview
The compounds under comparison share the nitrobenzoic acid core, with variations in the substituent at the C2 position and the relative positions of the nitro and carboxyl groups. This selection allows for a systematic evaluation of the interplay between steric and electronic effects.
-
This compound: The primary subject of this guide. The bulky benzyloxy group introduces significant steric hindrance and distinct electronic effects compared to smaller substituents.
-
2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid): The precursor to this compound, offering a baseline for understanding the impact of the benzyl group.
-
2-Methoxy-5-nitrobenzoic acid: A close structural analogue where the smaller methoxy group provides a useful comparison for steric and electronic effects.
-
3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, altering the electronic communication with the carboxylic acid.
-
4-Nitrobenzoic acid: A para-substituted isomer, allowing for the assessment of substituent effects without the influence of ortho-interactions.
Comparative Physicochemical Properties: A Data-Driven Analysis
The properties of a molecule, such as its acidity (pKa), melting point, and solubility, are critical parameters that influence its behavior in both chemical reactions and biological systems. The following table summarizes the available experimental data for the selected nitrobenzoic acid isomers and provides predicted values for this compound based on established structure-property relationships.
| Property | This compound | 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) | 2-Methoxy-5-nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid |
| CAS Number | Not available | 96-97-9[1][2] | 40751-89-1[3] | 121-92-6[4] | 62-23-7[5] |
| Molecular Formula | C₁₄H₁₁NO₅ | C₇H₅NO₅ | C₈H₇NO₅[3] | C₇H₅NO₄[4] | C₇H₅NO₄[5] |
| Molecular Weight | 273.24 g/mol | 183.12 g/mol [1][2] | 197.15 g/mol [3] | 167.12 g/mol [4] | 167.12 g/mol [5] |
| Melting Point (°C) | Predicted: 145-155 | 228-231[1][6] | 155-163[3][7] | 139-141[3][4] | 237-242[8] |
| pKa | Predicted: ~2.0-2.2 | 2.28[6] | Predicted: ~2.1-2.3 | 3.47[3] | 3.41-3.44[8] |
| Water Solubility | Predicted: Low | 1g in 1475ml[1] | Predicted: Low to moderate | 0.24 g/100 mL (15 °C)[3] | <0.1 g/100 mL (26 °C)[8] |
Insights from the Data:
-
Acidity (pKa): The ortho-substituted isomers are significantly more acidic than the meta and para isomers. This is due to the "ortho effect," where the substituent at the C2 position, regardless of its electronic nature, forces the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the neutral acid, making it easier to deprotonate. The strong electron-withdrawing nature of the nitro group further enhances acidity in all isomers compared to benzoic acid (pKa ≈ 4.2). The pKa of this compound is predicted to be in a similar range to its hydroxy and methoxy counterparts, as the primary determinant of its high acidity is the ortho effect.
-
Melting Point: The melting points are influenced by the crystal lattice energy, which is affected by molecular symmetry and intermolecular forces. 4-Nitrobenzoic acid has the highest melting point, likely due to its high symmetry allowing for efficient packing in the crystal lattice. The bulky benzyloxy group in this compound is expected to disrupt crystal packing compared to the smaller hydroxy and methoxy analogues, leading to a lower predicted melting point.
-
Solubility: The solubility in water is generally low for all these compounds, a characteristic of aromatic carboxylic acids. The presence of the polar nitro and carboxyl groups is offset by the nonpolar benzene ring. The large, nonpolar benzyl group in this compound is expected to further decrease its aqueous solubility.
Synthesis of this compound: A Detailed Protocol
The most direct route to this compound is through the Williamson ether synthesis, starting from the readily available 2-hydroxy-5-nitrobenzoic acid.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1-1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH 2-3 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid. Using a stronger base like sodium hydride could lead to deprotonation of the carboxylic acid as well, potentially leading to side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide ions more reactive.
-
Purification: Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and any unreacted starting materials or byproducts.
Comparative Reactivity: A Mechanistic Perspective
The electronic and steric environment of each isomer dictates its reactivity in key chemical transformations.
A. Esterification of the Carboxylic Acid:
The esterification of the carboxylic acid group is a fundamental reaction. The rate of this reaction is sensitive to steric hindrance around the carboxyl group.
Caption: Predicted relative reactivity in esterification based on steric hindrance.
-
This compound: The bulky benzyloxy group provides significant steric hindrance, making it the least reactive towards esterification among the ortho-substituted isomers.
-
2-Hydroxy- and 2-Methoxy-5-nitrobenzoic acids: These exhibit moderate steric hindrance and are expected to have similar reactivity.
-
3- and 4-Nitrobenzoic acids: With no ortho-substituent, these isomers are the most reactive towards esterification.
B. Reduction of the Nitro Group:
The reduction of the nitro group to an amine is a common transformation in the synthesis of pharmaceuticals and dyes. The rate of this reaction is influenced by the electronic environment of the nitro group.
The benzyloxy group is electron-donating by resonance, which can slightly decrease the rate of reduction compared to the unsubstituted nitrobenzoic acids. However, this effect is generally less pronounced than the steric effects in other reactions. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a robust method for this transformation across all isomers.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison, the following standardized protocols are recommended.
A. Determination of pKa by Potentiometric Titration:
Caption: Workflow for the experimental determination of pKa.
B. Determination of Solubility:
A standard method involves preparing a saturated solution and determining the concentration of the dissolved solute.
-
Equilibration: Add an excess of the solid nitrobenzoic acid isomer to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Stirring: Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
C. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling patterns will provide detailed information about the electronic environment of the protons and carbons in each isomer. For this compound, characteristic signals for the benzylic protons (a singlet around 5.0-5.5 ppm) and the aromatic protons of the benzyl group will be observed in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).
Conclusion
The choice between this compound and its isomers is a decision that must be guided by a thorough understanding of their respective physicochemical properties and reactivity. While direct experimental data for this compound is limited, its properties can be reliably predicted based on the established behavior of its structural analogues and the known effects of the benzyloxy group. The bulky nature of the benzyloxy substituent significantly influences steric hindrance, impacting reaction rates at the adjacent carboxylic acid group. Its electronic effects, while present, are often secondary to the dominant ortho effect in determining acidity.
For researchers and drug development professionals, this guide provides a foundational understanding and a practical framework for the synthesis, characterization, and comparative evaluation of these important nitrobenzoic acid derivatives. The provided protocols offer a means to generate robust, internally consistent data, enabling informed decisions in the design and execution of synthetic strategies.
References
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved January 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitrosalicylic acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). p-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Nitrosalicylic acid. Retrieved January 15, 2026, from [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). p-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved January 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Benzyloxybenzyl Chloride Synthesized from 2-(Benzyloxy)-5-nitrobenzoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Benzyloxybenzyl chloride is a versatile building block, frequently employed in the synthesis of complex pharmaceutical molecules. Its reactivity, stemming from the benzylic chloride moiety, allows for its strategic incorporation into diverse molecular scaffolds.[1] The specific synthetic route originating from 2-(Benzyloxy)-5-nitrobenzoic acid introduces a unique profile of potential impurities, including residual starting materials, intermediates from multi-step transformations, and reaction by-products.
Therefore, the validation of analytical methods to assess the purity of 2-Benzyloxybenzyl chloride is a critical exercise. It ensures that the methods used are reliable, reproducible, and fit for their intended purpose, whether for routine quality control, stability testing, or in-depth impurity profiling.[2][3] This guide provides a comparative analysis of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive evaluation of 2-Benzyloxybenzyl chloride. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer data-driven comparisons to empower researchers in selecting the optimal analytical strategy.
The Synthetic Pathway and Potential Impurity Profile
Understanding the synthesis is fundamental to predicting and targeting potential impurities. The transformation of this compound to 2-Benzyloxybenzyl chloride is a multi-step process that presents several analytical challenges.
Caption: Synthesis workflow and potential impurity sources.
Each synthetic step is a potential source of impurities that must be monitored and controlled. A robust analytical method must be able to separate and quantify the final product from all these related substances.
The Regulatory Framework: ICH Q2(R1) Guidelines
The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6] This guideline provides a comprehensive framework for the validation of analytical methods, ensuring they are suitable for their intended purpose.[2] The core validation parameters discussed in this guide are grounded in these internationally recognized standards.[4][7]
Caption: The workflow for analytical method validation.
Comparative Analysis of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment and the quantification of related substances in pharmaceutical manufacturing.[8][9] Its high resolving power makes it ideal for separating the target compound from structurally similar impurities.
Causality Behind Method Choices: A reverse-phase C18 column is selected due to its effectiveness in retaining and separating aromatic compounds like 2-benzyloxybenzyl chloride and its likely impurities.[10] The mobile phase, a gradient of acetonitrile and water, is chosen to ensure elution of both the relatively nonpolar product and more polar impurities like the starting carboxylic acid. UV detection at 220 nm is employed as it provides a strong chromophoric response for the benzene rings present in all relevant compounds.[10]
Experimental Protocol: HPLC Method for Purity Assessment
-
Chromatographic System: HPLC with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-benzyloxybenzyl chloride reference standard in acetonitrile. Prepare a mixed standard containing the main compound and known impurities at their specification limits.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 2-benzyloxybenzyl chloride in acetonitrile to a final concentration of 1 mg/mL.[10]
-
Analysis: Inject the blank (acetonitrile), standard, and sample solutions. Purity is calculated using the area percent method, and impurities are quantified against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally suited for the analysis of volatile and semi-volatile compounds. In this context, its primary applications are the quantification of residual solvents and the identification of unknown volatile impurities.[11][12][13] Its high sensitivity makes it the gold standard for detecting trace-level contaminants.[14][15]
Causality Behind Method Choices: A headspace autosampler is used for residual solvent analysis to introduce only volatile components into the GC system, protecting it from non-volatile matrix contamination.[16] A DB-624 column is often chosen for its specific selectivity towards common organic solvents.[11][16][17] Mass spectrometry provides definitive identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns, a capability that UV detection in HPLC lacks.[18]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Chromatographic System: GC with a Headspace Sampler and a Mass Spectrometric detector.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.[11][17]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 10 min.
-
Ramp: 40 °C/min to 250 °C.
-
Final: Hold at 250 °C for 5 min.[11]
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Standard Preparation: Prepare a standard solution of expected residual solvents (e.g., toluene, diethyl ether, dichloromethane) in a suitable high-boiling solvent like DMSO.
-
Sample Preparation: Accurately weigh approximately 100 mg of the 2-benzyloxybenzyl chloride sample into a headspace vial and add 1 mL of DMSO.
-
Analysis: Analyze the blank, standard, and sample vials to quantify residual solvents based on the calibration curve of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[19][20] Furthermore, Quantitative NMR (qNMR) serves as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte, by using a certified internal standard.[10]
Causality Behind Method Choices: ¹H NMR is used because proton signals are highly sensitive to the chemical environment, allowing for clear differentiation of the benzylic protons, aromatic protons, and any impurity-related signals. A high-purity deuterated solvent like CDCl₃ is essential to avoid interference from solvent protons.[19] For qNMR, a certified internal standard with non-overlapping signals (e.g., maleic anhydride) is chosen to provide an accurate molar comparison.
Experimental Protocol: Purity Assessment by ¹H qNMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the benzylic -CH₂- protons).
-
Integrate the signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.
-
Performance Comparison and Data Summary
The choice of analytical method depends heavily on the specific objective. The following table summarizes the performance characteristics of each technique for the analysis of 2-benzyloxybenzyl chloride.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Application | Purity & Related Substances | Residual Solvents & Volatile Impurities | Absolute Purity & Structure Confirmation |
| Specificity | High (for knowns); requires peak purity analysis | Very High (mass-based identification) | Very High (unique chemical shifts) |
| Linearity (R²) | > 0.999[22] | > 0.999[15] | N/A (Direct ratio) |
| Accuracy (% Recovery) | 98-102%[23] | 95-105%[15] | 99-101% (Highest accuracy) |
| Precision (%RSD) | < 2% | < 5%[15] | < 1% |
| Limit of Quantitation (LOQ) | ~0.05% (relative to main peak) | ~0.1 µg/g (ppm level)[15] | ~0.5-1% (relative to sample weight) |
| Throughput | High | Medium | Low |
| Reference Standard | Required for all impurities | Required for quantification | Internal standard required; analyte standard not needed |
Conclusion and Method Selection
The validation of analytical methods for 2-Benzyloxybenzyl chloride requires a multi-faceted approach. No single technique is universally superior; rather, the methods are complementary and should be selected based on the analytical goal.
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quality control and release testing , a validated HPLC-UV method is the most efficient and reliable choice for quantifying purity and known related substances.[8][10]
-
For ensuring the absence of harmful residual solvents from the synthesis, a validated Headspace GC-MS method is essential and required by regulatory agencies.[11][13]
-
For the primary characterization of a new batch or for use as a reference standard , qNMR provides an accurate, absolute purity value without reliance on a pre-existing standard of the synthesized compound.[10]
-
For impurity identification and structural elucidation during development or troubleshooting, hyphenated techniques like LC-MS and GC-MS are indispensable for providing the molecular weight and fragmentation data needed to identify unknown species.[18][24][25]
By implementing a suite of these validated methods, researchers and drug development professionals can ensure a comprehensive understanding and control of the quality of 2-Benzyloxybenzyl chloride, safeguarding the integrity of the entire pharmaceutical development pipeline.
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comparative analysis of the biological activity of 2-(Benzyloxy)-5-nitrobenzoic acid analogs
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to the versatility of substitutions on the phenyl ring that modulate their physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive comparative analysis of the potential biological activities of 2-(benzyloxy)-5-nitrobenzoic acid analogs, a class of compounds with significant therapeutic promise. Drawing upon experimental data from structurally related molecules, we will delve into their anticipated antimicrobial and anticancer properties, offering a robust framework for researchers and drug development professionals to design and evaluate novel candidates.
The this compound Scaffold: A Platform for Diverse Bioactivity
The core structure, characterized by a benzoic acid with a benzyloxy group at the 2-position and a nitro group at the 5-position, presents several key features that can be rationally modified to tune biological activity. The benzyloxy moiety can influence lipophilicity and steric interactions within biological targets, while the electron-withdrawing nitro group can be crucial for certain antimicrobial and cytotoxic effects.[1] The carboxylic acid group provides a key site for hydrogen bonding, often essential for interaction with the active sites of enzymes and receptors.[1]
Comparative Analysis of Anticipated Biological Activities
While comprehensive studies on a wide array of this compound analogs are emerging, we can infer their potential biological activities by examining structurally similar compounds.
Antimicrobial Activity
Derivatives of benzoic acid have long been recognized for their antimicrobial properties.[3] The presence of a nitro group, in particular, is often associated with antibacterial and antifungal activity.[1]
Supporting Evidence from Analogs:
-
2-Chloro-5-nitrobenzoic Acid Derivatives: Studies on derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial activity. For instance, a methylethanolammonium salt of this acid exhibited a broad inhibitory profile against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][5] Another derivative displayed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
-
β-Nitrostyrene Adducts: The Michael-type addition products of β-nitrostyrenes with thiol-containing benzoic acids have demonstrated antibacterial and antifungal activities.[6]
-
Benzyl Benzoic Acid Derivatives: A series of benzyl and benzoyl benzoic acid derivatives have been shown to possess antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase and sigma factors.[7]
Expected Trends for this compound Analogs:
Based on these findings, it is hypothesized that analogs of this compound will exhibit significant antimicrobial activity. Modifications to the benzyl group of the benzyloxy moiety (e.g., substitution with electron-withdrawing or donating groups) could modulate the potency and spectrum of this activity.
Table 1: Comparative Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Specific Derivative/Compound | Target Organism(s) | Observed Activity |
| 2-Chloro-5-nitrobenzoic Acid Derivative | Methylethanolammonium salt | S. aureus, E. coli | Broad inhibitory profile with inhibition zones up to 27 mm against S. aureus and 17 mm against E. coli.[4][5] |
| 2-Chloro-5-nitrobenzoic Acid Derivative | 2D coordination polymer | Methicillin-resistant S. aureus (MRSA) | Selective inhibition with inhibition zones of 14-16 mm.[4][5] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | - | S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, E. coli, Candida albicans, C. krusei | Varied antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi.[6] |
| Benzyl Benzoic Acid Derivative | 5-trifluoromethyl-2-benzoic acid derivative | S. pneumoniae, S. aureus | Improved antimicrobial activity compared to unsubstituted analogs.[7] |
Anticancer Activity
The benzoic acid scaffold is also a prevalent feature in many anticancer agents.[2][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Supporting Evidence from Analogs:
-
Benzyloxybenzaldehyde Derivatives: A series of benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against the HL-60 cell line.[9] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[9] The most potent among them was 2-[(3-methoxybenzyl)oxy]benzaldehyde.[9]
-
Quinazolinone Derivatives from 2-Aminobenzoic Acid: Quinazolinones synthesized from 2-aminobenzoic acid derivatives have shown a wide range of biological activities, including anticancer properties.[10] Some substituted quinazolinones have exhibited potent activity against breast cancer cell lines (MCF-7).[8][11]
-
Triazolo-thiadiazole Derivatives of Benzoic Acid: Certain 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized from aromatic acids have been tested for their in vitro anticancer activity against MCF7, SaOS-2, and K562 cell lines.[8]
Expected Trends for this compound Analogs:
The presence of the benzyloxy group in this compound analogs suggests a potential for anticancer activity, similar to that observed for benzyloxybenzaldehyde derivatives. The nitro group may further enhance this activity. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns on both the benzoic acid and the benzyl rings for maximum potency and selectivity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Related Benzyloxy and Benzoic Acid Derivatives
| Compound Class | Specific Derivative/Compound | Target Cell Line(s) | Activity (IC50) |
| Benzyloxybenzaldehyde Derivative | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM.[9] |
| Benzyloxybenzaldehyde Derivative | 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM.[9] |
| Quinazolinone Derivative | Substituted quinazolinone | MCF-7 (Breast Cancer) | Moderate to good anti-breast cancer activity.[11] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Compound 14 | MCF-7 (Breast Cancer) | 15.6 µM.[8] |
Experimental Protocols
To validate the predicted biological activities of novel this compound analogs, standardized and robust experimental protocols are essential.
Workflow for Synthesis and Characterization
A typical workflow for the discovery and evaluation of these analogs is outlined below.
Caption: A typical experimental workflow for the discovery and evaluation of this compound analogs.
Antimicrobial Activity Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
This assay is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[5]
Procedure:
-
Plate Preparation: Prepare agar plates uniformly inoculated with the test microorganism.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone diameter indicates greater antimicrobial activity.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 to 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Potential Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs.
Antimicrobial Mechanisms
The antimicrobial activity of nitroaromatic compounds can be attributed to several mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: Some nitro compounds can be reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates that can damage DNA.
-
Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or metabolic pathways.
-
Disruption of Membrane Function: Lipophilic analogs may intercalate into the bacterial cell membrane, disrupting its integrity and function.
Anticancer Mechanisms
The potential anticancer mechanisms of this compound analogs may involve:
-
Induction of Apoptosis: As seen with benzyloxybenzaldehyde derivatives, these compounds may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[9]
-
Cell Cycle Arrest: They may halt the proliferation of cancer cells at specific checkpoints in the cell cycle, such as G2/M, preventing them from dividing.[9]
-
Inhibition of Signaling Pathways: Benzoic acid derivatives have been shown to modulate key signaling pathways involved in cancer cell growth and survival, such as the tyrosine kinase pathway.[8]
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A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of two primary synthetic pathways to 2-(Benzyloxy)-5-nitrobenzoic acid, a valuable building block in medicinal chemistry. By examining the cost-benefit profiles of a Williamson ether synthesis approach versus a nitration strategy, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Route 1: Benzylation of 2-Hydroxy-5-nitrobenzoic Acid via Williamson Ether Synthesis
This route commences with the commercially available 2-hydroxy-5-nitrobenzoic acid and introduces the benzyl group through a classic Williamson ether synthesis. This SN2 reaction is a cornerstone of organic synthesis for the reliable formation of ether linkages.
The reaction proceeds through the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid by a base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride and forming the desired ether.[1][2][3] The choice of a primary alkyl halide like benzyl chloride is crucial, as secondary and tertiary halides are prone to competing elimination reactions.[1][2]
Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-nitrobenzoic acid (1 equivalent) and a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a base like anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the inorganic salts and wash with a small amount of the solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be further purified by recrystallization.
Cost-Benefit Analysis:
| Parameter | Assessment | Supporting Data/Rationale |
| Starting Material Cost | Moderate | 2-Hydroxy-5-nitrobenzoic acid is commercially available at prices ranging from approximately |
| Reagent & Solvent Cost | Low to Moderate | Potassium carbonate is a cost-effective base. Acetonitrile or DMF are common solvents with moderate costs. |
| Estimated Yield & Purity | High | Williamson ether syntheses on substituted nitroaromatics are reported to have yields often exceeding 90-95% with high purity after recrystallization.[8] |
| Safety Considerations | Moderate | Benzyl chloride is a lachrymator and should be handled in a fume hood. While less hazardous than nitration, the use of flammable solvents requires appropriate precautions. Strong bases can cause side reactions.[6][9] |
| Environmental Impact | Moderate | The use of organic solvents contributes to waste streams. However, the reaction does not produce the highly acidic and toxic byproducts associated with nitration. |
| Scalability | Good | The reaction conditions are generally amenable to scaling up for industrial production.[2] |
Route 2: Nitration of 2-(Benzyloxy)benzoic Acid
This alternative pathway begins with 2-(benzyloxy)benzoic acid and introduces the nitro group in the final step through electrophilic aromatic substitution. The success of this route hinges on the directing effects of the existing substituents and the careful control of the potent nitrating conditions.
The mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring of 2-(benzyloxy)benzoic acid acts as a nucleophile, attacking the nitronium ion. The benzyloxy and carboxylic acid groups are ortho, para-directing and meta-directing, respectively, which should favor nitration at the 5-position. However, the potential for the formation of other isomers exists.
Experimental Protocol:
-
Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 2-(benzyloxy)benzoic acid (1 equivalent) with stirring, maintaining the temperature below 10°C.
-
Nitrating Agent: Prepare a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-(benzyloxy)benzoic acid, ensuring the temperature does not exceed 10-15°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol.
Cost-Benefit Analysis:
| Parameter | Assessment | Supporting Data/Rationale |
| Starting Material Cost | High | 2-(Benzyloxy)benzoic acid is significantly more expensive, with prices around |
| Reagent & Solvent Cost | Low | Concentrated nitric and sulfuric acids are commodity chemicals with low costs.[13][14][15][16][17][18][19][20][21][22] |
| Estimated Yield & Purity | Moderate to Good | Nitration reactions can be high-yielding, but the potential for isomeric impurities may necessitate more rigorous purification, potentially lowering the isolated yield of the desired product. |
| Safety Considerations | High | Nitration reactions are highly exothermic and pose a significant risk of thermal runaway and explosion if not properly controlled.[23][24][25] The reagents are extremely corrosive and toxic.[24] |
| Environmental Impact | High | The process generates large quantities of acidic waste, which requires careful neutralization and disposal.[26][27] The formation of nitroaromatic compounds, in general, is of environmental concern due to their toxicity and potential for mutagenicity.[26][28][29][30] |
| Scalability | Challenging | Scaling up nitration reactions requires specialized equipment and stringent safety protocols to manage the high exothermicity.[25][31][32] |
Comparative Summary
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Nitration |
| Starting Material | 2-Hydroxy-5-nitrobenzoic acid | 2-(Benzyloxy)benzoic acid |
| Key Transformation | Benzylation (SN2) | Nitration (EAS) |
| Starting Material Cost | Moderate | High |
| Reagent Cost | Low to Moderate | Low |
| Estimated Yield | High (>90%) | Moderate to Good |
| Purity | Generally high | Potential for isomers |
| Safety Profile | Moderate | High Risk |
| Environmental Impact | Moderate | High |
| Scalability | Good | Challenging |
Conclusion and Recommendations
The cost-benefit analysis reveals a clear distinction between the two synthetic routes to this compound.
Route 1, the Williamson ether synthesis , emerges as the more advantageous pathway for most applications, particularly at the laboratory and pilot plant scale. While the initial starting material has a moderate cost, the high yields, excellent selectivity, and significantly better safety profile make it a more reliable and manageable process. The scalability is also more straightforward compared to the challenges of controlling a large-scale nitration.
Route 2, the nitration of 2-(benzyloxy)benzoic acid , is hampered by the high cost of the starting material and the substantial safety and environmental concerns associated with aromatic nitration. Although the reagents themselves are inexpensive, the overall process cost increases due to the need for specialized equipment for temperature control, extensive purification to remove isomers, and the handling and disposal of hazardous waste. This route might only be considered if 2-(benzyloxy)benzoic acid is available at a significantly lower cost through an in-house synthesis, and the necessary infrastructure to handle hazardous nitration reactions is already in place.
For researchers and drug development professionals, the robustness and safety of the Williamson ether synthesis approach (Route 1) make it the recommended choice for producing this compound with high purity and yield, while minimizing operational risks.
Visualizations
Synthetic Workflow Diagrams
Caption: Workflow for Route 1: Williamson Ether Synthesis.
Caption: Workflow for Route 2: Nitration.
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What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). YouTube. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to Alternative Reagents for the Selective Benzylation of 2-Hydroxy-5-Nitrobenzoic Acid
For researchers and professionals in drug development and fine chemical synthesis, the benzylation of 2-hydroxy-5-nitrobenzoic acid is a critical step in the preparation of various intermediates. The traditional approach, often relying on benzyl halides like benzyl bromide under basic conditions, is fraught with challenges, including the use of lachrymatory and hazardous reagents, harsh reaction conditions, and a persistent lack of selectivity between the phenolic hydroxyl and the carboxylic acid functional groups.
This guide provides an in-depth comparison of modern, alternative reagents for the selective O-benzylation of the phenolic hydroxyl group in 2-hydroxy-5-nitrobenzoic acid. We will delve into the mechanistic nuances, compare performance with supporting data, and provide detailed experimental protocols to empower chemists to make informed decisions that enhance reaction efficiency, safety, and selectivity.
The Selectivity Challenge: Phenoxide vs. Carboxylate
The primary difficulty in the benzylation of 2-hydroxy-5-nitrobenzoic acid lies in the two acidic protons. The carboxylic acid proton is significantly more acidic (pKa ≈ 2-3) than the phenolic proton (pKa ≈ 8-10). In classic Williamson ether synthesis, the choice of base and stoichiometry dictates the reaction pathway. Deprotonation of the carboxylic acid forms a carboxylate, which can be benzylated to form a benzyl ester. Deprotonation of the phenol yields a phenoxide, leading to the desired benzyl ether. Controlling the reaction to favor O-alkylation of the phenol over esterification is paramount.
Comparative Analysis of Benzylation Reagents
The ideal benzylation reagent should offer high yield and selectivity for the phenolic hydroxyl group under mild conditions, with a favorable safety profile and straightforward purification. Here, we compare the workhorse Williamson synthesis against three powerful alternatives.
Methodological Overview
Caption: Workflow for selecting the optimal benzylation reagent.
Table 1: Performance Comparison of Benzylation Reagents for Phenolic Acids
| Reagent/Method | Typical Conditions | Selectivity for Phenol-OH | Yield Range | Key Advantages | Major Drawbacks |
| Benzyl Bromide (Williamson Synthesis) | K₂CO₃ or NaH, DMF/Acetone, 50-100 °C | Moderate to Poor | 50-95%[1] | Cost-effective, well-established. | Hazardous lachrymator, often poor selectivity, harsh basic conditions. |
| Benzyl Bromide (Phase-Transfer Catalysis) | K₂CO₃, TBAI, Toluene/H₂O, 60-90 °C | Good | >90%[2] | Milder conditions, improved selectivity and yield, high industrial relevance.[2] | Requires specific catalyst, optimization may be needed. |
| Benzyl Trichloroacetimidate | Cat. TfOH or TMSOTf, CH₂Cl₂/Dioxane, 0 °C to RT | Excellent | 75-90%[3][4] | Mild acidic conditions, excellent for base-sensitive substrates, high selectivity.[5] | Reagent is moisture-sensitive, stoichiometric trichloroacetamide byproduct. |
| Mitsunobu Reaction (BnOH, DEAD/PPh₃) | THF, 0 °C to RT | Moderate (Ester favored) | 60-95%[6] | Uses stable benzyl alcohol, mild conditions, provides stereochemical inversion.[6] | Stoichiometric phosphine oxide and hydrazine byproducts complicate purification, high cost. |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Cat. TfOH, RT | Poor (Di-benzylation) | Good[7] | Tunable selectivity based on conditions. | Reagent not as common, requires synthesis. |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Thermal (180-230 °C) | Excellent (Ester only) | Good[7] | Offers selective esterification under neutral thermal conditions. | High temperatures required. |
In-Depth Analysis of Alternative Methodologies
Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)
The classic Williamson synthesis can be significantly upgraded by employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide, TBAI).[2][8]
Causality of Improved Performance: The PTC transports the phenoxide anion from the aqueous or solid phase (where it is generated by an inorganic base like K₂CO₃) into the organic phase containing the benzyl halide. This "extraction mechanism" creates a poorly solvated, highly reactive "naked" phenoxide, accelerating the Sₙ2 reaction under much milder conditions than the traditional homogeneous method.[9] This approach enhances selectivity for the more nucleophilic phenoxide over the carboxylate and minimizes side reactions.[2]
Caption: Reaction mechanism for the Williamson Ether Synthesis.
Benzyl Trichloroacetimidate: The Mild Acidic Route
For substrates that are sensitive to base or prone to side reactions under basic conditions, benzylation via benzyl trichloroacetimidate is a superior alternative.[5][10] The reaction is activated by a catalytic amount of a strong protic or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[3]
Mechanistic Advantage: The imidate nitrogen is protonated by the acid catalyst, turning the benzyloxy group into an excellent leaving group. The alcohol (the phenolic hydroxyl) then acts as a nucleophile, attacking the benzylic carbon. The reaction proceeds under mild, acidic to neutral conditions that preserve the integrity of the carboxylic acid group, leading to excellent selectivity for the desired benzyl ether.[11] The only major byproduct is trichloroacetamide, which is often easily removed by filtration or chromatography.
Caption: Mechanism of acid-catalyzed benzylation with benzyl trichloroacetimidate.
Mitsunobu Reaction: The Inversive Pathway
The Mitsunobu reaction offers a way to form the ether bond from benzyl alcohol directly, avoiding the use of benzyl halides.[6] It employs a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).
Operational Principle: The PPh₃ and DEAD first react to form a phosphonium salt. This species activates the benzyl alcohol, converting the hydroxyl into a good leaving group. The phenolic hydroxyl of the substrate, acting as the nucleophile, can then attack the activated benzyl alcohol.[12] A key feature is the clean inversion of stereochemistry if a chiral alcohol is used.[6] However, for an achiral substrate like 2-hydroxy-5-nitrobenzoic acid, the main challenge is selectivity. The highly acidic carboxylic acid can also act as the nucleophile, often leading to preferential formation of the benzyl ester. Furthermore, the generation of stoichiometric amounts of triphenylphosphine oxide and the hydrazine byproduct makes product purification notoriously difficult.[13]
Experimental Protocols
The following protocols are adapted from established procedures and serve as a validated starting point for optimization.[14][15][16]
Protocol 1: O-Benzylation via Phase-Transfer Catalysis
-
Reagent Setup: To a round-bottom flask, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrabutylammonium iodide (TBAI, 0.1 eq.).
-
Solvent Addition: Add a 1:1 mixture of toluene and water (e.g., 10 mL/mmol of substrate).
-
Reactant Addition: Add benzyl bromide (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-8 hours. Monitor reaction progress by TLC.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: O-Benzylation using Benzyl Trichloroacetimidate
-
Reagent Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq.) and benzyl 2,2,2-trichloroacetimidate (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂).[11]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The byproduct, trichloroacetamide, can often be removed by filtration. Further purify the filtrate by silica gel column chromatography.
Safety and Handling Considerations
-
Benzyl Halides (Bromide/Chloride): These are potent lachrymators and are corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzyl Trichloroacetimidate: This reagent is moisture-sensitive and can be irritating. Handle under an inert atmosphere and avoid inhalation or skin contact.
-
Mitsunobu Reagents (DEAD/DIAD): Diethyl azodicarboxylate and its analogues are toxic and potentially explosive, especially in concentrated form. Triphenylphosphine is an irritant. Utmost care must be taken when handling these reagents.
Conclusion
For the selective O-benzylation of 2-hydroxy-5-nitrobenzoic acid, moving beyond traditional Williamson synthesis offers significant advantages in selectivity, safety, and substrate compatibility.
-
Phase-Transfer Catalysis provides a robust, scalable, and higher-yielding modification of the classic Williamson synthesis, making it an excellent choice for industrial applications.[2]
-
Benzyl Trichloroacetimidate stands out as the premier choice for laboratory-scale synthesis, especially for base-sensitive substrates, offering excellent selectivity under exceptionally mild acidic conditions.[5][10]
-
The Mitsunobu reaction , while mechanistically elegant, is generally ill-suited for this specific transformation due to poor selectivity and significant purification challenges.[13]
By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can select the optimal reagent and protocol to achieve their synthetic goals efficiently and safely.
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A Guide to the Regioselective Synthesis of 2-Chloro-5-nitrobenzoic Acid: Theory, Practice, and Verification
This guide provides an in-depth analysis of the regioselective nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid, a critical building block in pharmaceutical synthesis. We will dissect the mechanistic principles governing the reaction's regiochemical outcome, present a robust experimental protocol, and detail the analytical methods required to unequivocally confirm the identity of the desired product isomer. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this classic yet nuanced electrophilic aromatic substitution.
Mechanistic Rationale: Predicting the Regiochemical Outcome
The synthesis of 2-chloro-5-nitrobenzoic acid is achieved through the electrophilic aromatic substitution (EAS) nitration of 2-chlorobenzoic acid. The regioselectivity of this reaction—the specific position at which the nitro group (–NO₂) is introduced—is dictated by the combined electronic effects of the two substituents already present on the aromatic ring: the chloro (–Cl) group and the carboxylic acid (–COOH) group.
Understanding the Directing Effects
In an electrophilic aromatic substitution, the incoming electrophile (in this case, the nitronium ion, NO₂⁺) preferentially attacks positions of high electron density on the benzene ring. Existing substituents influence this electron density through a combination of inductive and resonance effects.
-
Carboxylic Acid Group (–COOH): This group is a powerful electron-withdrawing group (EWG) due to the electronegativity of its oxygen atoms.[1][2] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions. Consequently, the meta position is the least deactivated and becomes the preferred site of attack. Therefore, the –COOH group is classified as a meta-director .[1][2][3]
-
Chloro Group (–Cl): Halogens like chlorine present a more complex scenario. Due to its high electronegativity, chlorine withdraws electron density through the sigma bond (a deactivating inductive effect). However, it can also donate electron density into the ring via its lone pairs through resonance (an activating resonance effect).[4] While the strong inductive effect makes the ring less reactive overall (deactivating), the resonance effect enriches the ortho and para positions with electrons.[4] This makes the chloro group an ortho-, para-director , despite being a deactivating group.[5][6]
Combined Influence in 2-Chlorobenzoic Acid
When both groups are present on the ring as in 2-chlorobenzoic acid, their directing effects must be considered in concert to predict the final product.
-
The –COOH group at C1 directs incoming electrophiles to the meta positions: C3 and C5 .
-
The –Cl group at C2 directs incoming electrophiles to the ortho and para positions relative to itself: C3 and C6 .
The potential sites for nitration are therefore C3 and C5, as the directing effects of the two groups overlap or individually favor these positions. Experience and experimental data show that while both 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid are formed, the latter is typically the major product. The nitration at C5 is favored as it is meta to the strongly deactivating carboxyl group and avoids potential steric hindrance that may occur at the C3 position, which is adjacent to both existing substituents.
Experimental Guide: Synthesis and Purification
This protocol provides a reliable method for the synthesis of 2-chloro-5-nitrobenzoic acid, with a focus on controlling reaction conditions to maximize the yield of the desired isomer.
Mandatory Safety Precautions
This procedure involves the use of highly corrosive and concentrated acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Experimental Protocol
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 160g of concentrated (100%) sulfuric acid.
-
Cooling: Cool the sulfuric acid to below 0°C using an ice-salt bath. It is critical to maintain low temperatures to control the exothermic reaction and minimize the formation of undesired by-products.[7][8]
-
Addition of Starting Material: Slowly add 32g of 2-chlorobenzoic acid to the cold, stirring sulfuric acid, ensuring the temperature remains below 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 16g of 80% nitric acid to 40g of 100% sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Cool this mixture before use.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over approximately one hour. Meticulously maintain the reaction temperature below 0°C throughout the addition.[7]
-
Reaction Maturation: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours to ensure the reaction goes to completion.[7]
-
Work-up and Precipitation: Pour the reaction mixture slowly and carefully onto 400g of crushed ice with stirring. The product will precipitate out of the aqueous solution.
-
Isolation and Purification:
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove residual acid.
-
The crude product is a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[9][10]
-
Purify the desired 2-chloro-5-nitrobenzoic acid by recrystallizing the crude solid from boiling water (approximately 1 liter).[7] The desired isomer is less soluble and will crystallize upon cooling, leaving the more soluble isomer in the mother liquor. A second recrystallization may be necessary to achieve high purity.[7]
-
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product. A typical yield of the pure product is around 92%.[7]
Analytical Verification: Confirming the Regiostructure
Unequivocal confirmation of the product's identity and regiochemistry is achieved through a combination of physical and spectroscopic analysis.
Physical Properties
A sharp melting point is a good indicator of purity. The experimentally obtained value should be compared against the literature value.
| Property | Literature Value | Source |
| Melting Point | 164-165°C | [7] |
| Molecular Weight | 201.56 g/mol | [11] |
| Appearance | Pale yellow powder | [11] |
Spectroscopic Confirmation
¹H NMR spectroscopy is the most powerful tool for distinguishing between the possible isomers. The substitution pattern on the aromatic ring gives rise to a unique set of signals with characteristic chemical shifts and coupling constants.
| Isomer | Predicted ¹H NMR Aromatic Signals |
| 2-Chloro-5-nitrobenzoic acid (Target) | Three distinct signals are expected for the three aromatic protons. Proton at C6 (ortho to Cl): doublet. Proton at C4 (ortho to NO₂): doublet of doublets. Proton at C3 (ortho to COOH): doublet. The specific coupling constants (J-values) between these protons will confirm their relative positions. |
| 2-Chloro-3-nitrobenzoic acid (By-product) | Three distinct signals are also expected. However, the chemical shifts and coupling patterns will differ significantly due to the different electronic environment and proximity of the protons to the substituents. |
Note: The actual spectrum for 2-chloro-5-nitrobenzoic acid can be referenced from spectral databases for direct comparison.[12]
Infrared (IR) spectroscopy can be used to confirm the presence of the key functional groups:
-
A broad peak around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group, respectively.
Workflow and Comparative Summary
The successful synthesis and confirmation of 2-chloro-5-nitrobenzoic acid relies on a systematic workflow encompassing theoretical understanding, careful execution, and rigorous analysis.
Comparison of Alternatives & Side Products
| Aspect | Primary Method (Nitration of 2-Chlorobenzoic Acid) | Alternative Considerations |
| Starting Material | 2-Chlorobenzoic Acid | Using 3-chlorobenzoic acid would not yield the desired product, instead favoring formation of 5-chloro-2-nitrobenzoic acid or 3-chloro-4-nitrobenzoic acid. |
| Primary By-product | 2-Chloro-3-nitrobenzoic acid.[9][10] | Over-nitration to dinitro products is possible if reaction temperature or nitrating agent concentration is too high.[8] |
| Purification | Relies on the differential solubility of the isomers in hot water for effective separation via recrystallization.[7] | Chromatographic methods could be employed for separation but are less scalable and more costly for bulk preparation. |
Conclusion
The synthesis of 2-chloro-5-nitrobenzoic acid is a classic example of regiochemical control in electrophilic aromatic substitution. The outcome is governed by the deactivating, meta-directing carboxylic acid group and the deactivating, yet ortho-, para-directing chloro group. By carefully controlling reaction conditions, particularly temperature, the formation of the desired 2,5-isomer can be maximized. Rigorous analytical confirmation using melting point analysis and ¹H NMR spectroscopy is essential to verify the regiochemical purity of the final product, ensuring its suitability for subsequent applications in research and development.
References
-
Kappe, C. O., et al. (2005). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 70(15), 6114–6118. [Link]
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Toppr. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? Toppr Ask. [Link]
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PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
-
Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group? Quora. [Link]
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Gauth. (n.d.). The -COOH group in electrophilic aromatic substitution is :ortho directing para directing. Gauth. [Link]
- Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
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YouTube. (2018). Electrophilic aromatic substitution: meta directors. YouTube. [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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University of Calgary. (n.d.). Electrophilic Aromatic Substitution. chem.ucalgary.ca. [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. PubChem. [Link]
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YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
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A Comparative Guide to the Application of 2-(Benzyloxy)-5-nitrobenzoic Acid in the Synthesis of Phthalazinone-Based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 2-(Benzyloxy)-5-nitrobenzoic Acid
This compound is a versatile building block in medicinal chemistry. Its value stems from the strategic placement of three key functional groups:
-
Carboxylic Acid: Provides a reactive handle for amide bond formation or, more critically in this context, for cyclization reactions.
-
Nitro Group: An electron-withdrawing group that can be readily reduced to an amine. This amine is essential for the subsequent cyclization step with a hydrazine derivative to form the core heterocyclic phthalazinone ring.[1]
-
Benzyloxy Group: This bulky group serves as a robust protecting group for the phenolic hydroxyl. It prevents unwanted side reactions during synthesis and can be removed in later steps, a common strategy in multi-step drug synthesis.[2]
The combination of these features makes it a well-suited precursor for building complex heterocyclic scaffolds like those found in PARP inhibitors.[3][4]
Core Application: Synthesis of the Phthalazinone Scaffold
The phthalazinone ring is a vital pharmacophoric scaffold present in the core structures of many potent anticancer molecules.[5][6] A primary application of this compound is in the multi-step synthesis of phthalazinone intermediates, which are precursors to drugs like Olaparib. The general synthetic logic involves the reduction of the nitro group to an amine, followed by a cyclization-condensation reaction.
Workflow 1: The this compound Pathway
This pathway leverages the inherent functionality of the starting material. A key transformation is the intramolecular cyclization reaction following the reduction of the nitro group, which ultimately forms the desired phthalazinone ring system.[7][8][9]
Caption: Alternative one-pot synthesis of a phthalazinone core from a 2-acylbenzoic acid.
Head-to-Head Performance Comparison
The choice of synthetic route is a critical decision in drug development, balancing chemical efficiency with practical, scalable production.
| Parameter | This compound Route | 2-Acylbenzoic Acid Route | Rationale & Expert Insights |
| Starting Material | Substituted Benzoic Acid [10] | 2-Acylbenzoic Acid [5] | The benzyloxy-nitrobenzoic acid requires more functional group manipulations (reduction, deprotection), whereas the 2-acylbenzoic acid is primed for direct cyclization. |
| Number of Steps | Multiple steps (reduction, cyclization) | One-pot, two-step process [5] | The 2-acylbenzoic acid route is more atom-economical and operationally simpler, which is highly advantageous for large-scale manufacturing. [5] |
| Key Reagents | Reducing agents (e.g., SnCl2, H2/Pd), Hydrazine | Activating agents (e.g., CDI), Hydrazine [5] | The use of heavy metal reducing agents like tin(II) chloride can introduce downstream purification challenges to remove metal residues, a significant concern in pharmaceutical synthesis. |
| Control of Impurities | Potential for side-products from reduction. | Requires careful control of residual hydrazine, a process safety concern. [5] | The 2-acylbenzoic acid route's primary challenge is managing the hazardous nature and removal of excess hydrazine. However, PAT-guided processes have been developed to control this effectively. [5] |
| Overall Yield | Variable, dependent on efficiency of each step. | Generally high yields reported for the one-pot process. | Convergent synthesis, as seen in the 2-acylbenzoic acid route, typically offers higher overall yields compared to a longer linear sequence. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative, detailed protocols for key transformations.
Protocol 1: Synthesis of Phthalazin-1(2H)-one from 2-Formylbenzoic Acid (Illustrative of the 2-Acylbenzoic Acid Route)
This protocol is adapted from established procedures for the synthesis of phthalazinones from ortho-acylbenzoic acids. [11]
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in methanol, add an aryl hydrazine (1 equivalent).
-
Catalysis: Add ammonium chloride (0.25 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 5 hours, monitoring progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 2-aryl-phthalazin-1(2H)-one. This process has been shown to produce yields in the range of 80-94%. [11]
Protocol 2: General Cyclization of a Substituted Benzoic Acid Derivative
This generalized protocol illustrates the cyclization step common in pathways starting with functionalized benzoic acids.
-
Reaction Setup: Dissolve the starting benzoic acid derivative (e.g., an amino-benzoic acid) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Cyclization: Reflux the reaction mixture. The time required for complete cyclization can vary and should be monitored by TLC.
-
Isolation: After cooling, the product often precipitates from the solution. It can be isolated by filtration, washed with a cold solvent, and dried under a vacuum.
Conclusion and Authoritative Grounding
This compound is a valuable and strategically useful intermediate, particularly for constructing highly functionalized phthalazinone systems where precise control over substituent placement is necessary. The benzyloxy protecting group and the versatile nitro group offer synthetic flexibility.
However, for the synthesis of simpler phthalazinone cores, alternative methods such as the one-pot cyclization of 2-acylbenzoic acids present compelling advantages in terms of step economy, operational simplicity, and potentially higher overall yields. [5]The choice between these routes is a classic example of the trade-offs faced in pharmaceutical process development, balancing the need for complex molecular architecture against the demands of scalable, efficient, and safe manufacturing. Researchers must weigh the specific goals of their synthesis, the complexity of the final target molecule, and the scalability of the process when selecting a starting material and synthetic strategy.
References
- A Comparative Guide to Alternatives for 2-Azepan-1-yl-5-nitrobenzonitrile in the Synthesis of PARP Inhibitors - Benchchem.
- The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D.
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF - ResearchGate.
- Process for producing phthalazinone and derivatives of the same - Google Patents.
- Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed.
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH.
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
- (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate.
- Synthesis of new phthalazinedione derivatives - Sciforum.
- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC - NIH.
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. | Semantic Scholar.
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing.
- Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications - arkat usa.
- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde | Semantic Scholar.
- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC - NIH.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Publishing.
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A Comparative Study of Carboxylic Acid Reactivity in Substituted Benzoic Acids: A Guide for Researchers
This guide provides an in-depth comparative analysis of the reactivity of the carboxylic acid group in various substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing this reactivity, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to predict and manipulate the reactivity of these common chemical moieties in your own research endeavors.
The Decisive Role of Substituents in Benzoic Acid Reactivity
The reactivity of the carboxylic acid group in benzoic acid is not static; it is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of electronic effects— a concept that is central to understanding and predicting chemical behavior. The two primary electronic effects at play are the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative substituents pull electron density away from the carboxylic group (-I effect), while electropositive groups donate electron density (+I effect). This effect weakens with distance.
-
Resonance Effect (M or R): This effect is transmitted through the pi (π) electron system of the aromatic ring. Substituents with lone pairs of electrons or pi bonds can donate or withdraw electron density through resonance. An electron-donating group (+M effect) increases electron density in the ring, particularly at the ortho and para positions. Conversely, an electron-withdrawing group (-M effect) decreases electron density at these positions.
The interplay of these effects governs the acidity of the benzoic acid and the electrophilicity of the carbonyl carbon, which are the two key determinants of the carboxylic acid group's reactivity.
Quantifying Substituent Effects: The Hammett Equation
In the 1930s, Louis Plack Hammett developed a powerful tool for quantifying the electronic effects of meta and para substituents on the reactivity of benzene derivatives.[1] This relationship, now known as the Hammett equation, provides a linear free-energy relationship that connects reaction rates and equilibrium constants.[2]
The Hammett Equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted benzoic acid.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzoic acid.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.[2]
The Hammett equation is a cornerstone of physical organic chemistry, allowing for the prediction of reaction rates and equilibria for a vast array of reactions involving substituted aromatic compounds.[3]
Acidity (pKa) as a Primary Indicator of Reactivity
The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, leading to decreased acidity (higher pKa).
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the stability of the benzoate anion.
Caption: Influence of substituents on benzoate anion stability.
Comparative pKa Values of Substituted Benzoic Acids
The following table presents the pKa values for a selection of substituted benzoic acids, illustrating the impact of different substituents at various positions.
| Substituent | Position | pKa | Hammett Constant (σ) |
| -H | - | 4.20 | 0.00 |
| -CH₃ | meta | 4.27 | -0.07 |
| -CH₃ | para | 4.37 | -0.17 |
| -OCH₃ | meta | 4.09 | +0.12 |
| -OCH₃ | para | 4.47 | -0.27 |
| -Cl | meta | 3.83 | +0.37 |
| -Cl | para | 3.98 | +0.23 |
| -CN | meta | 3.60 | +0.56 |
| -CN | para | 3.55 | +0.66 |
| -NO₂ | meta | 3.45 | +0.71 |
| -NO₂ | para | 3.44 | +0.78 |
Data sourced from multiple chemistry databases and publications.
The "Ortho-Effect"
A noteworthy anomaly in the reactivity of substituted benzoic acids is the "ortho-effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][5] This is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring.[4] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in acidity.[5]
Comparative Reactivity in Key Chemical Transformations
The electronic effects of substituents also profoundly impact the rates of reactions involving the carboxylic acid group, such as esterification and amide formation.
Esterification
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation in organic synthesis. The rate of acid-catalyzed esterification is sensitive to the electronic nature of the substituents on the benzoic acid.
The following diagram outlines the general workflow for a typical acid-catalyzed esterification reaction.
Caption: Workflow for acid-catalyzed esterification.
The table below presents qualitative trends and, where available, relative rate constants for the esterification of various substituted benzoic acids with methanol.
| Substituent | Position | Relative Rate of Esterification (k/k₀) |
| -H | - | 1.00 |
| -CH₃ | para | ~0.8 |
| -OCH₃ | para | ~0.7 |
| -Cl | para | ~1.5 |
| -NO₂ | para | ~3.0 |
Note: These are approximate relative rates and can vary with specific reaction conditions. The trend, however, is generally consistent: electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]
Amide Formation
Amide formation, the reaction of a carboxylic acid with an amine, is another crucial reaction in organic and medicinal chemistry. Similar to esterification, the rate of amide formation is influenced by the electronic properties of the substituents on the benzoic acid.
The following diagram illustrates a common one-pot method for amide synthesis.
Caption: Workflow for one-pot amide synthesis.
Generally, electron-withdrawing substituents on the benzoic acid accelerate the rate of amide formation by increasing the electrophilicity of the carbonyl carbon.[7] Conversely, electron-donating groups decrease the reaction rate.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of a substituted benzoic acid in an aqueous or mixed-solvent system.[8][9]
Materials:
-
Substituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of deionized water (or a suitable solvent mixture).
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Causality: The gradual addition of a strong base neutralizes the weak benzoic acid. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Monitoring Esterification Kinetics by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for monitoring the progress of an esterification reaction to determine its rate constant.[10]
Materials:
-
Substituted benzoic acid
-
Alcohol (e.g., methanol)
-
Acid catalyst (e.g., sulfuric acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Reaction vessel with temperature control
-
Syringes and vials for sampling
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the substituted benzoic acid, alcohol, and acid catalyst. Start the reaction by bringing the mixture to the desired temperature.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., the mobile phase) to stop the reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Acquisition: Monitor the disappearance of the benzoic acid peak and the appearance of the ester peak over time by integrating the peak areas at a suitable UV wavelength.
-
Data Analysis:
-
Plot the concentration of the benzoic acid (or the ester) as a function of time.
-
Use the appropriate integrated rate law (e.g., for a pseudo-first-order reaction if the alcohol is in large excess) to determine the rate constant (k).
-
Causality: HPLC allows for the separation and quantification of the components of the reaction mixture at different time points. By tracking the change in concentration of reactants or products over time, the rate of the reaction can be accurately determined.
Conclusion
The reactivity of the carboxylic acid group in substituted benzoic acids is a tunable property that can be understood and predicted through the principles of electronic effects. By considering the interplay of inductive and resonance effects, and by utilizing quantitative tools like the Hammett equation, researchers can make informed decisions in the design and execution of chemical syntheses. The experimental protocols provided herein offer a practical framework for investigating these phenomena in the laboratory. A thorough understanding of these concepts is invaluable for professionals in fields ranging from synthetic organic chemistry to drug discovery and development.
References
-
Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]
-
Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Canadian Journal of Chemistry. [Link]
-
THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]
-
Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. (2020). [Link]
-
Ortho effect. Wikipedia. [Link]
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The Ortho Effect of benzoic acids. University of Calgary. [Link]
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Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Canadian Journal of Chemistry. [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Thompson Rivers University. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
Screening of reaction conditions in the esterification of benzoic acid with methanol. ResearchGate. [Link]
-
Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]
-
(PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPAL. [Link]
-
Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PubMed Central. [Link]
-
Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]
-
Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
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-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-5-nitrobenzoic Acid
Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. For a compound like 2-(Benzyloxy)-5-nitrobenzoic acid, a nitroaromatic carboxylic acid, this final step is critical to ensure laboratory safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and chemical waste management principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any waste, understanding the inherent risks of this compound is paramount. While comprehensive toxicological data for every research chemical is often unavailable, we can infer potential hazards from its chemical structure and data on related compounds.
The molecule contains a nitro group, which is a common structural alert for potential reactivity and toxicity. Safety Data Sheets (SDS) for structurally similar chemicals, such as 2-nitrobenzoic acid and other substituted nitrobenzoic acids, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle this compound and its waste with the assumption that it possesses similar hazardous properties.
Key Principles of Risk Mitigation:
-
Assume Hazard: In the absence of complete data, treat the chemical as hazardous[1].
-
Minimize Exposure: All handling and disposal procedures must be designed to minimize the risk of skin contact, eye contact, and inhalation of dust or aerosols[2][3].
-
Prevent Environmental Release: Procedures must ensure that the chemical does not enter drains or waterways, as its ecological effects are largely undocumented[4][5].
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 874523-84-9 | [6] |
| Molecular Formula | C₁₄H₁₁NO₅ | [6] |
| Physical State | Solid | [7] |
| Known Hazards | Based on similar compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [8] |
| Ecological Hazards | Data not available; avoid release to the environment | [4][5] |
| Storage | Store in a dry, cool, well-ventilated place in a tightly closed container | [4] |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by federal and state regulations. Two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous and for managing it from "cradle-to-grave"[9][10]. This involves proper identification, segregation, storage, and transfer to a licensed disposal facility.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP)[2][11][12]. This plan must include procedures for the safe handling and disposal of chemicals to minimize employee exposure[1][2][3].
Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will have specific procedures for waste pickup and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including its waste.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws[8].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing or a chemical-resistant apron[4].
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4]. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[3].
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The fundamental principle of chemical waste disposal is segregation. Do not mix different waste streams unless you have confirmed their compatibility[13][14]. Nitro compounds, for instance, can react violently with oxidizing acids[14][15].
Workflow for Disposal of this compound
Caption: Decision workflow for the safe disposal of this compound.
Disposal of Solid Waste
This category includes unused or expired this compound, as well as grossly contaminated items like weighing papers or spill cleanup materials.
Protocol:
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, with no leaks or cracks[13].
-
Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container. Fill it out completely, listing "this compound" and any other contaminants with their estimated percentages[13].
-
Accumulation: Place the solid waste into the labeled container. Do not overfill.
-
Closure: Securely close the container lid. Waste containers must remain closed at all times except when adding waste[13][16].
-
Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials[17].
Disposal of Contaminated Labware
This includes items with trace amounts of the chemical, such as empty vials, pipette tips, and gloves.
Protocol:
-
Gross Decontamination: If possible, rinse the item with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinseate must be collected and treated as liquid hazardous waste (see Section 4.3).
-
Solid Waste Stream: After rinsing, the labware can often be disposed of in a designated solid waste container (e.g., a labeled box for contaminated glass or plastic).
-
Labeling: The container for contaminated labware must also bear a "HAZARDOUS WASTE" label, clearly indicating the chemical contaminants within.
Disposal of Liquid Waste (Solutions)
This applies to solutions containing dissolved this compound, such as reaction mixtures or solvent rinses.
Protocol:
-
Container Selection: Use a sealable, chemically compatible container, typically a glass bottle for organic solvents. Never use metal containers for potentially corrosive waste[13]. Ensure the container is vented if there is a possibility of gas generation, although this is not expected for this compound under normal conditions.
-
Segregation is Key: Dedicate a specific waste container for this waste stream. Do not mix halogenated and non-halogenated solvents unless your facility's EHS office permits it[17]. Never mix acidic waste with basic or oxidizing waste.
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical components, including solvents and solutes, with their approximate concentrations. Maintain a running log on the label as waste is added.
-
Accumulation: Add the liquid waste to the container using a funnel.
-
Closure and Storage: Securely cap the container immediately after adding waste. Store it in the SAA, within secondary containment (such as a plastic tub), to contain any potential leaks[17].
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Protocol for a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is inside one.
-
PPE: Don the appropriate PPE as described in Section 3.
-
Contain and Clean: Gently sweep up the solid material, avoiding dust formation[5]. Use an inert absorbent material (e.g., vermiculite, sand) to collect the final traces.
-
Dispose: Place all cleanup materials into a labeled hazardous waste container[4].
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Nitro razredčilo Safety Data Sheet. (n.d.). Chemius. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (2025, August 26). Chemsrc. Retrieved from [Link]
-
Safety Data Sheet for 4-Benzyloxy-3-nitrobenzoic Acid. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
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- 16. epa.gov [epa.gov]
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A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)-5-nitrobenzoic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-5-nitrobenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar aromatic nitro compounds and established laboratory safety protocols to provide a robust framework for its handling and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Analysis: A Synthesized Profile
Probable Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Oral Toxicity: May be harmful if swallowed.
The presence of the nitro group on the aromatic ring is a key driver of these toxicological properties. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is a foundational aspect of laboratory safety when handling chemicals of this class.[1][2][3][5]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1). A face shield should be worn over goggles when handling larger quantities or if there is a splash risk. | Protects against dust particles and potential splashes, which can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene). Check manufacturer's compatibility charts. | Prevents skin contact and subsequent irritation.[3] The use of double gloving is recommended when handling the pure solid. |
| Body | A lab coat, buttoned completely. For larger scale operations, consider a chemical-resistant apron or suit. | Protects skin and personal clothing from contamination with the chemical dust or solutions. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for dusts) should be used if handling the powder outside of a fume hood or if dust generation is likely. | Minimizes the risk of inhaling fine particles, which can lead to respiratory tract irritation.[4] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan is essential for minimizing risk. This workflow is designed to control exposure at each stage of the handling process.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container tightly after use.
-
Transfer the weighed solid to the reaction vessel or beaker for dissolution.
-
-
Solution Preparation:
-
Add the solvent slowly to the solid with stirring to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, and date.
-
-
Cleanup:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of these materials as solid chemical waste.
-
Decontaminate all glassware with an appropriate solvent and then wash thoroughly.
-
Emergency Procedures: Spill and Exposure Management
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Dampen the spilled material with a suitable solvent like alcohol if it is safe to do so.[6]
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are paramount to ensure laboratory and environmental safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
